(R)-Fluoxetine hydrochloride
説明
特性
IUPAC Name |
(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872286 | |
| Record name | (-)-(R)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114247-09-5 | |
| Record name | (-)-Fluoxetine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114247-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxetine hydrochloride, R- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(R)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(-)-Fluoxetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXETINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4D25ST1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Fluoxetine Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fluoxetine, an enantiomer of the widely recognized antidepressant fluoxetine (B1211875), presents a distinct pharmacological profile that has garnered significant interest in the scientific community. As a selective serotonin (B10506) reuptake inhibitor (SSRI), its primary mechanism of action is the blockade of the serotonin transporter (SERT). However, its stereospecific interactions with other molecular targets contribute to a unique set of effects that differentiate it from its S-enantiomer and the racemic mixture. This technical guide provides an in-depth exploration of the mechanism of action of (R)-Fluoxetine hydrochloride, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development efforts.
Core Mechanism of Action: Serotonin Transporter Inhibition
The principal mechanism through which (R)-Fluoxetine exerts its therapeutic effects is the potent and selective inhibition of the serotonin transporter (SERT). By binding to SERT, (R)-Fluoxetine blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Comparative Binding Affinities
The affinity of (R)-Fluoxetine for the serotonin, norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters is a critical determinant of its selectivity and side-effect profile. The following table summarizes the binding affinities (Ki) of the enantiomers and the racemic mixture of fluoxetine for these monoamine transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| (R)-Fluoxetine | 5.2 | ~240 | ~2000 |
| (S)-Fluoxetine | 4.4 | ~150 | ~1500 |
| Racemic Fluoxetine | Not explicitly found in a single comparative study | Not explicitly found in a single comparative study | Not explicitly found in a single comparative study |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Secondary Pharmacological Actions
Beyond its primary action on SERT, (R)-Fluoxetine exhibits notable activity at other receptors and ion channels, which may contribute to its overall pharmacological effects and offer potential for novel therapeutic applications.
5-HT2C Receptor Antagonism
(R)-Fluoxetine acts as an antagonist at the 5-HT2C receptor. This interaction is significant as 5-HT2C receptors are G-protein coupled receptors (GPCRs) that modulate the release of dopamine and norepinephrine.[1] By blocking these receptors, (R)-Fluoxetine can disinhibit the release of these catecholamines in specific brain regions, a mechanism that may contribute to its antidepressant and anxiolytic effects.[2]
Modulation of Calcium Channels
(R)-Fluoxetine has been shown to inhibit voltage-gated calcium channels, particularly T-type and L-type calcium channels.[3][4] This inhibitory action on calcium influx can modulate neuronal excitability and neurotransmitter release. The effect on T-type calcium channels is of particular interest due to their role in neuronal firing patterns and potential involvement in the pathophysiology of various neurological and psychiatric disorders.[5]
| Channel Type | (R)-Fluoxetine Effect | IC50 / Kd |
| Neuronal Calcium Channels | Inhibition of Ba2+ current | 28% inhibition at 5 µM[3] |
| Cardiac Calcium Channels | Less effective block than (S)-enantiomer | 49.1% block at 3 µM[3] |
| T-type Calcium Channels (CaV3.1, CaV3.2, CaV3.3) | Inhibition | IC50s of 14, 16, and 30 µM for racemic fluoxetine[6] |
| L-type Calcium Channels | Inhibition | - |
Metabolism and Pharmacokinetics
(R)-Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme in its N-demethylation to its active metabolite, (R)-norfluoxetine. It's important to note that both fluoxetine and norfluoxetine (B159337) are potent inhibitors of CYP2D6, which can lead to drug-drug interactions.[7]
Experimental Protocols
Radioligand Binding Assay for SERT, NET, and DAT
Objective: To determine the binding affinity (Ki) of (R)-Fluoxetine for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT, and 10 µM Imipramine for SERT.
-
96-well microplates, filter mats, scintillation cocktail, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of (R)-Fluoxetine.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either (R)-Fluoxetine, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Synaptosome Serotonin Uptake Assay
Objective: To measure the functional inhibition of serotonin uptake by (R)-Fluoxetine in a native tissue preparation.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Krebs-Ringer buffer.
-
[³H]Serotonin.
-
This compound.
-
Scintillation cocktail and counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in Krebs-Ringer buffer.
-
Uptake Assay: Pre-incubate synaptosomes with various concentrations of (R)-Fluoxetine or vehicle.
-
Initiate uptake by adding [³H]Serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity retained by the synaptosomes using a scintillation counter.
-
Calculate the percent inhibition of serotonin uptake for each concentration of (R)-Fluoxetine and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition
Objective: To characterize the inhibitory effect of (R)-Fluoxetine on voltage-gated calcium channels.
Materials:
-
Cells expressing the calcium channel of interest (e.g., HEK293 cells transfected with Cav3.1).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Internal (pipette) solution (e.g., containing Cs-gluconate, EGTA, Mg-ATP, and GTP-Tris).
-
External (bath) solution (e.g., containing TEA-Cl, BaCl₂, and HEPES).
-
This compound.
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Record baseline calcium channel currents by applying a voltage-step protocol.
-
Perfuse the cell with the external solution containing a known concentration of (R)-Fluoxetine.
-
Record calcium channel currents in the presence of the compound.
-
Wash out the compound and record recovery currents.
-
Repeat with a range of (R)-Fluoxetine concentrations to generate a concentration-response curve and determine the IC50.
In Vitro CYP2D6 Inhibition Assay
Objective: To determine the inhibitory potential of (R)-Fluoxetine on CYP2D6 activity.
Materials:
-
Human liver microsomes.
-
CYP2D6 substrate (e.g., Dextromethorphan).
-
NADPH regenerating system.
-
This compound.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Pre-incubate human liver microsomes with various concentrations of (R)-Fluoxetine.
-
Initiate the metabolic reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction (e.g., by adding a quenching solvent).
-
Analyze the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using LC-MS/MS.
-
Calculate the percent inhibition of CYP2D6 activity and determine the IC50 value.
Conclusion
This compound's mechanism of action is centered on its high-affinity, selective inhibition of the serotonin transporter. However, its interactions with the 5-HT2C receptor and voltage-gated calcium channels contribute to a multifaceted pharmacological profile. This in-depth technical guide provides a foundation for further research into the nuanced effects of this enantiomer, with the aim of facilitating the development of more targeted and effective therapeutic strategies. The provided experimental protocols offer a starting point for researchers to investigate these mechanisms in their own laboratories. Further exploration of the downstream signaling consequences of these interactions will be crucial for fully elucidating the therapeutic potential of (R)-Fluoxetine.
References
- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of voltage-gated calcium channels by fluoxetine in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 6. T-type calcium channels are inhibited by fluoxetine and its metabolite norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoxetine - Wikipedia [en.wikipedia.org]
(R)-Fluoxetine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-Fluoxetine Hydrochloride
Abstract
This compound is the (R)-enantiomer of fluoxetine (B1211875) hydrochloride, a widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI).[1] This document provides a comprehensive overview of its core chemical and physical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | [1] |
| Molecular Formula | C₁₇H₁₉ClF₃NO | [4][5] |
| Molecular Weight | 345.8 g/mol | [1][4][5] |
| Melting Point | 126-129 °C | [4][5] |
| Boiling Point | 395.1 °C at 760 mmHg | [4][5] |
| Appearance | White to almost white crystalline powder | [3][4] |
| Solubility | Water: Soluble (e.g., >10 mg/mL, 20 mg/mL)[4] Methanol: Freely soluble (>100 mg/mL)[3][6] Ethanol: Soluble (~12.5 mg/mL)[6][7] DMSO: Soluble (~12.5 mg/mL)[7] DMF: Soluble (~16 mg/mL)[7] Methylene (B1212753) Chloride: Sparingly soluble[3] | |
| pH | 4.5 to 6.5 (0.2 g in 20 mL CO₂-free water) | [3] |
| CAS Number | 114247-09-5 | [4] |
Mechanism of Action: Selective Serotonin Reuptake Inhibition
The primary therapeutic effect of fluoxetine is derived from its ability to selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft.[8][9][10] By binding to and blocking the presynaptic serotonin transporter protein (SERT), (R)-fluoxetine increases the concentration and prolongs the availability of serotonin in the synapse.[8][10] This enhancement of serotonergic neurotransmission is believed to be the core mechanism behind its antidepressant effects.[8][9] Fluoxetine shows a marked preference for the serotonin transporter over transporters for norepinephrine (B1679862) and dopamine.[7]
Experimental Protocols
Synthesis
A common method for synthesizing (R)-Fluoxetine involves a nucleophilic aromatic substitution (SNAr) reaction.[11][12] The synthesis generally starts from (R)-N-methyl-3-phenyl-3-hydroxypropylamine. This intermediate is reacted with a base, such as sodium hydride, to form an alkoxide.[11] The subsequent addition of 4-chlorobenzotrifluoride (B24415) results in the formation of the ether linkage, yielding (R)-fluoxetine free base as an oil.[11] The final hydrochloride salt is then prepared by acidifying the free base solution with hydrochloric acid, followed by recrystallization from a suitable solvent like acetonitrile (B52724) to yield a pure, white solid.[11]
Analysis and Characterization
The purity, identity, and enantiomeric excess of this compound are typically confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of (R)-Fluoxetine HCl and quantifying any related substances or impurities.[3][13] Chiral HPLC columns can be employed to determine the enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is used to identify and characterize impurities that may arise during the synthesis process.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of the molecule.[11][14][15]
-
¹⁹F NMR: Due to the trifluoromethyl group, ¹⁹F NMR is a powerful tool for quantitative analysis.[16] Chiral recognition agents can be used with ¹⁹F NMR to resolve the signals of the (R)- and (S)-enantiomers, allowing for precise determination of enantiomeric purity.[16]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, C-O, and aromatic C-H bonds, serving as a method of identification against a reference standard.[3][11]
Spectroscopic Data Summary
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons on both phenyl rings, a multiplet for the methine proton, signals for the methylene groups of the propyl chain, and a singlet for the N-methyl group.[11]
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (amine salt), aromatic C-H stretch, C-O ether stretch, and C-F stretches from the trifluoromethyl group.[11]
Conclusion
This compound is a well-characterized enantiomer of a clinically significant antidepressant. Its chemical and physical properties are well-defined, and its mechanism of action is centered on the selective inhibition of serotonin reuptake. The synthesis and analytical protocols are robust, allowing for the production and verification of this high-purity active pharmaceutical ingredient for research and development purposes.
References
- 1. Fluoxetine Hydrochloride, (R)- | C17H19ClF3NO | CID 9798284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. Fluoxetine Hydrochloride [drugfuture.com]
- 4. chembk.com [chembk.com]
- 5. R-Fluoxetine hydrochloride | CAS#:114247-09-5 | Chemsrc [chemsrc.com]
- 6. Fluoxetine | 54910-89-3 [chemicalbook.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluoxetine hydrochloride(56296-78-7) 1H NMR [m.chemicalbook.com]
- 15. Fluoxetine(54910-89-3) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to In Vitro Studies of (R)-Fluoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (R)-Fluoxetine hydrochloride, the R-enantiomer of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. This document summarizes key quantitative data from various in vitro studies, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction
Fluoxetine is a racemic mixture of (R)- and (S)-fluoxetine and is primarily known for its antidepressant effects, which are attributed to its inhibition of the serotonin transporter (SERT). While both enantiomers contribute to its biological activity, they exhibit distinct pharmacological and metabolic profiles. (R)-Fluoxetine is a potent inhibitor of the serotonin transporter and also displays unique affinity for the serotonin 2C (5-HT2C) receptor. Understanding the specific in vitro characteristics of (R)-Fluoxetine is crucial for elucidating its mechanism of action and for the development of more targeted therapeutics.
Pharmacological Profile and Quantitative Data
(R)-Fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft. Unlike other SSRIs, (R)-Fluoxetine also demonstrates a moderate affinity for the 5-HT2C receptor.[1][2] Its affinity for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) is considerably lower, highlighting its selectivity for the serotonergic system.[2]
Table 1: In Vitro Binding Affinities and Inhibitory Constants of (R)-Fluoxetine
| Target | Parameter | Value (nM) | Species/System | Reference |
| Human Serotonin Transporter (SERT) | Kᵢ | 1.4 | Human | [1][2] |
| Human 5-HT₂C Receptor | Kᵢ | 64 | Human | [1][2] |
| Human Norepinephrine Transporter (NET) | Kᵢ | >1000 | Human | [2] |
| Human Dopamine Transporter (DAT) | Kᵢ | >1000 | Human | [2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
(R)-Fluoxetine is also an inhibitor of cytochrome P450 enzymes, particularly CYP2C9. This can have implications for drug-drug interactions.
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by (R)-Fluoxetine
| Enzyme | Parameter | Value (µM) | Substrate | Reference |
| CYP2C9 | Kᵢ | 13 | Phenytoin (B1677684) | [3][4] |
µM (Micromolar): A unit of concentration.
Key Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro assays. The following sections detail the general methodologies for these key experiments.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific target (e.g., SERT, 5-HT2C).
Materials:
-
Cell membranes expressing the target human transporter or receptor.
-
A specific radioligand for the target (e.g., [³H]citalopram for SERT, [³H]mesulergine for 5-HT2C).
-
This compound at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Preparation: Thawed cell membranes are suspended in an appropriate assay buffer.
-
Incubation: The membrane suspension is incubated in 96-well plates with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The contents of the wells are rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of (R)-Fluoxetine that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
These assays are used to assess the potential of a compound to inhibit the activity of specific CYP enzymes.
Objective: To determine the inhibition constant (Kᵢ) of this compound for CYP2C9.
Materials:
-
Human liver microsomes (containing CYP enzymes).
-
A specific substrate for the target enzyme (e.g., phenytoin for CYP2C9).
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
This compound at various concentrations.
-
Incubation buffer.
-
Analytical instrumentation (e.g., LC-MS/MS) to measure the formation of the metabolite.
Protocol:
-
Pre-incubation: Human liver microsomes are pre-incubated with varying concentrations of this compound in an incubation buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the specific substrate and an NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.
-
Analysis: The amount of metabolite formed is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The rate of metabolite formation at different concentrations of (R)-Fluoxetine is used to determine the IC₅₀ and subsequently the Kᵢ value, indicating the potency of inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro study of this compound.
Caption: Mechanism of Action of (R)-Fluoxetine.
References
- 1. [Second generation SSRIS: human monoamine transporter binding profile of escitalopram and R-fluoxetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Fluoxetine Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fluoxetine, the R-enantiomer of the widely prescribed antidepressant fluoxetine (B1211875), has garnered significant interest in preclinical research. As a selective serotonin (B10506) reuptake inhibitor (SSRI), its primary mechanism of action involves blocking the presynaptic serotonin transporter (SERT), leading to increased synaptic serotonin levels.[1][2][3] Preclinical studies suggest that (R)-fluoxetine may offer a superior therapeutic profile compared to both the racemic mixture and the (S)-enantiomer, exhibiting enhanced antidepressant-like and cognitive-enhancing effects.[4] This technical guide provides a comprehensive overview of the preclinical data available for (R)-Fluoxetine hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and efficacy in various animal models. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Pharmacodynamics
Primary Mechanism of Action
(R)-Fluoxetine is a potent and selective inhibitor of the serotonin transporter.[1][5] The inhibition of SERT by (R)-fluoxetine leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is believed to be the primary mechanism underlying its antidepressant effects.
Receptor and Transporter Binding Profile
While the primary target of (R)-fluoxetine is SERT, its complete binding profile across various neurotransmitter receptors and transporters is crucial for understanding its full pharmacological effects and potential side-effect profile. Available data on the binding affinities (Ki) of fluoxetine enantiomers are summarized below. It is noteworthy that (R)-fluoxetine also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[5]
| Target | Ligand | Species | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | (R)-Fluoxetine | Human | 1.4 | [6] |
| 5-HT2A Receptor | (R)-Fluoxetine | Rat | - (Antagonist) | [5] |
| 5-HT2B Receptor | Racemic Fluoxetine | - | 70 | [7][8] |
| 5-HT2C Receptor | (R)-Fluoxetine | Rat | 64 | [6] |
| Norepinephrine Transporter (NET) | Racemic Fluoxetine | - | Minimal Affinity | [9] |
| Dopamine Transporter (DAT) | Racemic Fluoxetine | - | Minimal Affinity | [9] |
Enzyme Inhibition: Cytochrome P450
Fluoxetine and its metabolites are known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2D6.[10][11][12] This inhibition can lead to drug-drug interactions. Both (R)- and (S)-fluoxetine and their nor-metabolites are reversible inhibitors of CYP2D6.[13] The formation of R-norfluoxetine is mediated by both CYP2D6 and CYP2C9.[10]
| Enzyme | Inhibitor | Ki (nM) | Inhibition Type | Reference |
| CYP2D6 | (S)-Fluoxetine | 68 | Reversible | [5] |
| CYP2D6 | (S)-Norfluoxetine | 35 | Reversible | [5] |
| CYP2D6 | Racemic Fluoxetine | ~200 (0.2 µM) | Competitive | [14] |
| CYP2C19 | Racemic Fluoxetine | - | Mechanism-based | [12] |
Note: Specific Ki values for (R)-fluoxetine inhibition of CYP2D6 are not consistently reported across sources.
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound in common animal models are not extensively published. The available information often pertains to the racemic mixture. Fluoxetine is well-absorbed orally, highly protein-bound, and has a large volume of distribution.[3][15] It is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, norfluoxetine (B159337).[11] The elimination half-life of fluoxetine and norfluoxetine is long.[15][16][17] A study in transgenic mice with elevated alpha-1-acid glycoprotein (B1211001) (AAG) levels showed a reduced volume of distribution and terminal elimination half-life of fluoxetine.[18][19]
| Parameter | Species | Dose & Route | Cmax | Tmax | AUC | t1/2 | Brain:Plasma Ratio | Reference |
| Racemic Fluoxetine | Rat | 20 mg/kg, oral | - | 4-8 h | - | 1-3 days (single dose), 4 days (chronic) | - | [17] |
| Racemic Fluoxetine | Mouse | - | - | - | - | - | Significantly reduced in mice with high AAG | [18][19] |
| Racemic Fluoxetine | Human | 20 mg/day | 65.8 ng/mL | 220 h | 10,200 ng·h/mL (0-10 days) | 84.7 h | - |
Note: This table summarizes available data, which is predominantly for the racemic mixture. Comprehensive preclinical pharmacokinetic data for (R)-fluoxetine is a notable gap in the literature.
Preclinical Efficacy
Antidepressant-like and Anxiolytic-like Activity
Preclinical studies in mice have consistently demonstrated that (R)-fluoxetine possesses superior antidepressant-like and anxiolytic-like effects compared to (S)-fluoxetine.[4]
In the FST, a model used to screen for antidepressant efficacy, (R)-fluoxetine has been shown to be more effective at reducing immobility time in mice compared to (S)-fluoxetine.[4]
(R)-fluoxetine has demonstrated superior anxiolytic-like effects in the EPM test in mice when compared to the (S)-enantiomer.[4] However, it's important to note that acute administration of racemic fluoxetine has been reported to have anxiogenic-like effects in some studies.[20][21][22]
Cognitive Enhancement
(R)-fluoxetine has shown promise in enhancing cognitive functions in preclinical models.
In a behavioral sequencing task using the IntelliCage system, mice treated with (R)-fluoxetine exhibited rapid acquisition of the task and enhanced cognitive flexibility during reversal stages compared to those treated with (S)-fluoxetine.[4]
Neurogenesis
(R)-fluoxetine has been shown to increase cell proliferation in the hippocampus of mice, specifically in the suprapyramidal blade of the dentate gyrus.[4] This effect on neurogenesis is a proposed mechanism contributing to the therapeutic effects of antidepressants.
Signaling Pathways
The primary action of (R)-fluoxetine on SERT initiates a cascade of downstream signaling events that are believed to be crucial for its therapeutic effects.
Serotonin Reuptake Inhibition Pathway
The fundamental signaling pathway involves the blockade of SERT, leading to increased synaptic serotonin and subsequent activation of postsynaptic serotonin receptors.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. | Semantic Scholar [semanticscholar.org]
- 12. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brain Proteomic Analysis on the Effects of the Antidepressant Fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Pharmacokinetics of Fluoxetine | Semantic Scholar [semanticscholar.org]
- 17. Fluoxetine: a serotonin-specific, second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prior exposure to the elevated plus-maze sensitizes mice to the acute behavioral effects of fluoxetine and phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
(R)-Fluoxetine Hydrochloride: A Comprehensive Technical Guide to its Enantiomeric Properties and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] It is a chiral molecule and is clinically available as a racemic mixture of (R)- and (S)-fluoxetine. While both enantiomers contribute to the overall therapeutic effect, they exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the (R)-fluoxetine hydrochloride enantiomer, focusing on its synthesis, separation, pharmacological activity, and underlying signaling pathways. Understanding the specific properties of (R)-fluoxetine is crucial for the rational design of new chemical entities and the development of enantiomerically pure drug products with potentially improved therapeutic indices.
Enantiomeric Properties and Activity
Fluoxetine possesses a single chiral center, giving rise to the (R) and (S) enantiomers. While both enantiomers are active as serotonin reuptake inhibitors, they and their primary metabolites, (R)- and (S)-norfluoxetine, display notable differences in potency and metabolic stability.
Serotonin Transporter (SERT) Binding Affinity
The primary mechanism of action of fluoxetine is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. Both (R)- and (S)-fluoxetine are potent inhibitors of SERT.
| Compound | Binding Affinity (Kd) [nM] | Binding Affinity (Ki) [nM] |
| (R)-Fluoxetine | 5.2 ± 0.9[2] | 1.4[3] |
| (S)-Fluoxetine | 4.4 ± 0.4[2] | - |
Table 1: Binding Affinities of Fluoxetine Enantiomers for the Human Serotonin Transporter (hSERT). Kd (dissociation constant) and Ki (inhibition constant) values indicate the affinity of the compound for the transporter. Lower values signify higher affinity.
Serotonin Reuptake Inhibition
The functional consequence of SERT binding is the inhibition of serotonin reuptake. The potency of the fluoxetine enantiomers and their metabolites in inhibiting serotonin reuptake is a key measure of their pharmacological activity.
| Compound | IC50 [nM] | ED50 [mg/kg] |
| (R)-Fluoxetine | - | - |
| (S)-Fluoxetine | - | - |
| (R)-Norfluoxetine | - | > 20 (rat)[4] |
| (S)-Norfluoxetine | - | 3.8 (rat)[4], 0.82 (mouse)[4] |
Table 2: In Vitro and In Vivo Potency of Fluoxetine and Norfluoxetine (B159337) Enantiomers for Serotonin Reuptake Inhibition. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.
Pharmacokinetic Properties
The enantiomers of fluoxetine exhibit stereoselective metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[5][6] This results in different plasma concentrations and half-lives for the parent enantiomers and their active metabolites, the norfluoxetine enantiomers.
| Enantiomer | Half-life (t1/2) [hours] |
| (R)-Fluoxetine | 47.63 ± 2.61[7] |
| (S)-Fluoxetine | 42.64 ± 11.65[7] |
| (R)-Norfluoxetine | 199.72 ± 1.00[7] |
| (S)-Norfluoxetine | 197.81 ± 0.32[7] |
Table 3: Mean Half-lives of Fluoxetine and Norfluoxetine Enantiomers in Humans. The data shows the different rates at which the enantiomers are eliminated from the body.
Cytochrome P450 2D6 (CYP2D6) Inhibition
Fluoxetine and its metabolites are also known inhibitors of CYP2D6, which can lead to drug-drug interactions. The inhibitory potency differs between the enantiomers.
| Compound | Inhibition Constant (Ki) [µM] |
| (R)-Fluoxetine | 1.38 ± 0.48[8] |
| (S)-Fluoxetine | 0.22 ± 0.11[8] |
| (R)-Norfluoxetine | 1.48 ± 0.27[8] |
| (S)-Norfluoxetine | 0.31 ± 0.04[8] |
Table 4: Inhibition of CYP2D6 by Fluoxetine and Norfluoxetine Enantiomers. Lower Ki values indicate more potent inhibition.
Experimental Protocols
Enantioselective Synthesis of (R)-Fluoxetine
Several methods have been developed for the enantioselective synthesis of (R)-fluoxetine. One common approach involves the asymmetric reduction of a ketone precursor using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.[9]
Protocol: Asymmetric Synthesis of (R)-N-methyl-3-hydroxy-3-phenylpropylamine (intermediate for R-Fluoxetine) via CBS Reduction
-
Preparation of the CBS Catalyst: The (R)-CBS catalyst is prepared in situ from (R)-2-methyl-CBS-oxazaborolidine and borane-methyl sulfide (B99878) complex (BMS) in tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Ketone Reduction: A solution of 3-(methylamino)-1-phenylpropan-1-one (B3050580) in THF is slowly added to the pre-formed CBS catalyst solution at a controlled temperature (e.g., 0°C).
-
Reaction Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of methanol.
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, can be purified by column chromatography on silica (B1680970) gel.
Chiral Separation of Fluoxetine Enantiomers by HPLC
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the separation and quantification of fluoxetine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective.[2][10]
Protocol: Chiral HPLC Separation using a Chiralpak AD Column
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: A Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is employed.
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of hexane, a polar modifier (e.g., isopropanol (B130326) or ethanol), and a basic additive (e.g., diethylamine, DEA) is prepared. A typical mobile phase composition is hexane:isopropanol:DEA (90:10:0.1, v/v/v). The mobile phase should be filtered and degassed before use.
-
Sample Preparation: A standard solution of racemic fluoxetine hydrochloride is prepared in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 227 nm
-
Injection volume: 10 µL
-
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The (R)- and (S)-enantiomers will be separated into two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Serotonin Reuptake Inhibition Assay
The potency of fluoxetine enantiomers to inhibit serotonin reuptake can be determined using an in vitro assay with synaptosomes prepared from rat brain tissue. This assay measures the uptake of radiolabeled serotonin ([3H]5-HT) into the synaptosomes in the presence and absence of the test compounds.
Protocol: [3H]5-HT Uptake Assay in Rat Brain Synaptosomes
-
Synaptosome Preparation:
-
Rat brains (typically cortex or whole brain minus cerebellum) are homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated at 37°C in the presence of various concentrations of the test compound ((R)-fluoxetine, (S)-fluoxetine, etc.) or vehicle.
-
The uptake reaction is initiated by the addition of a fixed concentration of [3H]5-HT.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the amount of [3H]5-HT taken up by the synaptosomes, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage inhibition of [3H]5-HT uptake is calculated for each concentration of the test compound.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of (R)-fluoxetine are not solely limited to the direct inhibition of SERT. Downstream signaling cascades are also modulated, contributing to the overall therapeutic response.
Fluoxetine Metabolism and Activity
The metabolic conversion of fluoxetine to norfluoxetine is a critical step that influences the overall duration and spectrum of activity.
Chiral Separation and Analysis Workflow
The analysis of fluoxetine enantiomers requires a systematic workflow from sample preparation to data analysis.
References
- 1. Chronic Fluoxetine Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective and practical syntheses of R- and S-fluoxetines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 6. Acute antidepressant treatment differently modulates ERK/MAPK activation in neurons and astrocytes of the adult mouse prefrontal cortex [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
A Comparative Analysis of (R)-Fluoxetine and (S)-Fluoxetine Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is administered as a racemic mixture of (R)- and (S)-enantiomers. While both enantiomers contribute to the overall therapeutic effect, they exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive comparison of the efficacy of (R)-fluoxetine hydrochloride and (S)-fluoxetine, delving into their binding affinities, preclinical and clinical findings, and metabolic pathways. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.
Introduction
Fluoxetine exerts its antidepressant effects by selectively inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2] The presence of a chiral center in fluoxetine's chemical structure results in two enantiomers, (R)-fluoxetine and (S)-fluoxetine, which, along with their primary active metabolites, (R)-norfluoxetine and (S)-norfluoxetine, display notable differences in their interaction with SERT and their overall pharmacological activity.[3][4] Understanding these stereospecific differences is crucial for optimizing therapeutic strategies and developing next-generation antidepressants with improved efficacy and side-effect profiles.
Comparative Efficacy and Pharmacology
Binding Affinity for Serotonin Transporter (SERT)
Both (R)- and (S)-fluoxetine are potent inhibitors of SERT. However, studies have reported slight differences in their binding affinities. In general, the enantiomers are considered to be equipotent or near-equiponent in their ability to bind to the human serotonin transporter (hSERT).[5]
A more significant distinction emerges with their N-demethylated metabolites. (S)-norfluoxetine is a substantially more potent inhibitor of SERT than (R)-norfluoxetine.[6][7][8] This difference in metabolite activity plays a significant role in the long-lasting therapeutic effect of racemic fluoxetine.
| Compound | Binding Affinity (Ki, nM) for hSERT | Reference |
| (R)-Fluoxetine | 5.2 ± 0.9 | [5] |
| (S)-Fluoxetine | 4.4 ± 0.4 | [5] |
| (R)-Norfluoxetine | ~280 (22 times less potent than S-norfluoxetine) | [7] |
| (S)-Norfluoxetine | 14 | [7] |
Table 1: Comparative Binding Affinities of Fluoxetine and Norfluoxetine (B159337) Enantiomers for the Human Serotonin Transporter (hSERT).
Preclinical Efficacy in Behavioral Models
Preclinical studies in rodent models of depression and anxiety have demonstrated the efficacy of both fluoxetine enantiomers. However, some studies suggest that (R)-fluoxetine may have a superior profile in certain behavioral paradigms. For instance, (R)-fluoxetine has been shown to be more effective than (S)-fluoxetine in enhancing cognitive flexibility and hippocampal cell proliferation in mice.[9][10] Furthermore, (R)-fluoxetine exhibited superior effects in the elevated plus maze, forced-swim, and tail-suspension tests.[9]
In contrast, when evaluating the inhibition of p-chloroamphetamine-induced serotonin depletion, a measure of in vivo SERT blockade, (S)-norfluoxetine was found to be significantly more potent than (R)-norfluoxetine in both rats and mice.[6]
| Behavioral Test | Animal Model | Finding | Reference |
| Cognitive Flexibility (IntelliCage) | Mice | (R)-fluoxetine showed more rapid acquisition of behavioral sequencing and cognitive flexibility compared to (S)-fluoxetine. | [9][10] |
| Hippocampal Cell Proliferation | Mice | (R)-fluoxetine increased cell proliferation in the dentate gyrus more effectively than (S)-fluoxetine. | [9][10] |
| Elevated Plus Maze, Forced-Swim Test, Tail-Suspension Test | Mice | (R)-fluoxetine demonstrated superior antidepressant-like effects compared to (S)-fluoxetine. | [9] |
| p-Chloroamphetamine-induced Serotonin Depletion | Rats | ED50: (S)-norfluoxetine = 3.8 mg/kg; (R)-norfluoxetine > 20 mg/kg | [6] |
| p-Chloroamphetamine-induced Serotonin Depletion | Mice | ED50: (S)-norfluoxetine = 0.82 mg/kg; (R)-norfluoxetine = 8.3 mg/kg | [6] |
Table 2: Summary of Preclinical Behavioral Studies Comparing (R)-Fluoxetine and (S)-Fluoxetine and their Metabolites.
Pharmacokinetics and Metabolism
The enantiomers of fluoxetine exhibit stereoselective metabolism, primarily through N-demethylation by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP2C9, to form their active metabolites, norfluoxetine.[3][8] A key difference lies in their clearance rates, with (R)-fluoxetine being cleared approximately four times faster than (S)-fluoxetine.[3] This results in a shorter half-life for (R)-fluoxetine. Consequently, after administration of the racemate, plasma concentrations of the (S)-enantiomers (fluoxetine and norfluoxetine) are typically higher than those of the (R)-enantiomers.[11]
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Reference |
| Clearance | ~4 times greater than (S)-fluoxetine | - | [3] |
| Half-life | Shorter than (S)-fluoxetine | Longer than (R)-fluoxetine | [3] |
| Active Metabolite | (R)-Norfluoxetine | (S)-Norfluoxetine | [3] |
| Potency of Metabolite (SERT inhibition) | Significantly less potent than (S)-norfluoxetine | ~20 times more potent than (R)-norfluoxetine | [6][7][8] |
Table 3: Comparative Pharmacokinetic and Metabolic Properties of Fluoxetine Enantiomers.
Signaling Pathway
Fluoxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT) located on the presynaptic neuron. This blockade prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. The prolonged presence of serotonin in the synapse is believed to mediate the therapeutic effects of the drug.
References
- 1. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and History of (R)-Fluoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of (R)-Fluoxetine hydrochloride. It delves into the origins of fluoxetine (B1211875) as a racemic mixture, the subsequent exploration of its enantiomers, and the specific properties of the (R)-enantiomer. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
The Genesis of a Blockbuster: The Discovery of Racemic Fluoxetine (Prozac®)
The story of fluoxetine begins in the early 1970s at Eli Lilly and Company, where a team of scientists including Bryan Molloy, Ray Fuller, and David T. Wong, sought to develop a new antidepressant with a better safety profile than the existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[1][2][3] Their research was spurred by the understanding that enhancing serotonergic neurotransmission could be a viable strategy for treating depression.[2]
The team synthesized a series of compounds and, using an in vitro assay to measure the reuptake of serotonin (B10506), norepinephrine, and dopamine (B1211576) in rat brain synaptosomes, they identified a compound, initially designated Lilly 110140, as a potent and selective serotonin reuptake inhibitor (SSRI).[2][3] This compound was later named fluoxetine and would eventually be marketed as Prozac®.[3] The groundbreaking discovery was first published in 1974, and Prozac® entered the US market in 1988, revolutionizing the treatment of depression.[2][3]
Fluoxetine was synthesized as a racemic mixture, containing equal amounts of two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[4]
The Chiral Switch: Investigating the Enantiomers of Fluoxetine
Following the success of racemic fluoxetine, researchers began to investigate the distinct pharmacological properties of its individual enantiomers. This "chiral switch" approach is a common strategy in drug development to potentially improve a drug's therapeutic index by isolating the enantiomer with the more favorable activity and side-effect profile.
It was discovered that both (R)- and (S)-fluoxetine are potent inhibitors of the serotonin transporter (SERT), which is the primary mechanism of action for their antidepressant effects.[5] However, differences in their metabolism and interactions with other enzymes, particularly cytochrome P450 2D6 (CYP2D6), were identified.[6][7]
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure (R)-fluoxetine has been a subject of significant interest in organic chemistry. One notable method involves a six-step synthesis starting from benzaldehyde (B42025), with a key step being a catalytic asymmetric allylation using a Maruoka catalyst.[8] This process yields (R)-fluoxetine with a high enantiomeric excess (99% ee) and an overall yield of 50%.[8]
A detailed protocol for a similar synthesis is outlined below:
Experimental Protocol: Synthesis of this compound [8][9][10][11]
-
Preparation of (R)-N-methyl-3-phenyl-3-hydroxypropylamine: This intermediate is synthesized from benzaldehyde through a multi-step process involving asymmetric allylation, oxidative cleavage, reduction, and mesylation, followed by reaction with aqueous methylamine.
-
Etherification: A solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (0.75 mmol) in dimethyl sulfoxide (B87167) (DMSO) (7 mL) is treated with sodium hydride (0.89 mmol) with cooling. The mixture is then heated to 80°C for 1 hour.
-
To this solution, 4-chlorobenzotrifluoride (B24415) is added, and the mixture is heated at 80-100°C for another hour.
-
Work-up and Isolation: After cooling, the reaction mixture is subjected to extractive isolation with ethyl acetate. The organic layers are combined and concentrated to yield the free base of (R)-fluoxetine as a pale yellow oil.
-
Salt Formation: The oil is dissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution until a white precipitate of this compound is formed.
-
Purification: The precipitate is collected by filtration and can be further purified by recrystallization to yield this compound as a white solid.
Comparative Pharmacological Profile of (R)- and (S)-Fluoxetine
Quantitative Data: Binding Affinities and Enzyme Inhibition
The following tables summarize the key quantitative data comparing the pharmacological properties of (R)-fluoxetine, (S)-fluoxetine, and their metabolites.
Table 1: Binding Affinities (Ki, nM) for the Human Serotonin Transporter (hSERT)
| Compound | Ki (nM) | Reference |
| (R)-Fluoxetine | 5.2 ± 0.9 | [5] |
| (S)-Fluoxetine | 4.4 ± 0.4 | [5] |
| Racemic Fluoxetine | ~1 | [12] |
| (R)-Fluoxetine | 1.4 | [13] |
Table 2: Inhibition Constants (Ki, nM) for Cytochrome P450 2D6 (CYP2D6)
| Compound | Ki (nM) | Reference |
| (R)-Fluoxetine | 1380 ± 480 | [7] |
| (S)-Fluoxetine | 220 ± 110 | [7] |
| (R)-Norfluoxetine | 1480 ± 270 | [7] |
| (S)-Norfluoxetine | 310 ± 40 | [7] |
| (S)-Fluoxetine | 68 | [6] |
| (S)-Norfluoxetine | 35 | [6] |
Table 3: Human Pharmacokinetic Parameters
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Reference |
| Elimination Half-life (t1/2) | Shorter | Longer | [14] |
| Clearance (CL) | Higher | Lower | [14] |
Experimental Protocols
Protocol 1: Serotonin Transporter (SERT) Binding Assay ([3H]citalopram) [12][15][16][17]
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) are prepared by homogenization in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Binding Assay: In a 96-well plate, cell membranes are incubated with the radioligand [3H]citalopram (at a concentration near its Kd) and varying concentrations of the test compound (e.g., (R)-fluoxetine).
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Protocol 2: CYP2D6 Inhibition Assay (Dextromethorphan O-demethylation) [14][18][19][20][21][22][23]
-
Incubation Mixture: Human liver microsomes (HLMs) are incubated with the CYP2D6 probe substrate dextromethorphan (B48470), an NADPH-regenerating system, and varying concentrations of the test compound (e.g., (R)-fluoxetine) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH-regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite, dextrorphan (B195859), is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of dextrorphan formation against the concentration of the test compound. The inhibition constant (Ki) can then be calculated.
Signaling Pathways and Molecular Mechanisms
Fluoxetine and its enantiomers exert their effects not only through serotonin reuptake inhibition but also by modulating various intracellular signaling pathways.
Serotonin Reuptake Inhibition Workflow
The primary mechanism of action of fluoxetine is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
Caption: Inhibition of the serotonin transporter (SERT) by (R)-Fluoxetine.
BDNF/TrkB and CREB Signaling Pathways
Chronic treatment with fluoxetine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, Tropomyosin receptor kinase B (TrkB).[24][25][26][27] This activation leads to the phosphorylation of the transcription factor cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in neurogenesis and synaptic plasticity.[24][25][26][27]
References
- 1. Randomized, placebo-controlled trial of fluoxetine for acute treatment of minor depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]
- 3. The Story of Prozac: A Landmark Drug in Psychiatry | Psychology Today [psychologytoday.com]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective disposition of fluoxetine and norfluoxetine during pregnancy and breast-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Stereoselective pharmacokinetics of fluoxetine and norfluoxetine enantiomers in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dose dependency of dextromethorphan for cytochrome P450 2D6 (CYP2D6) phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of CYP2D6 and CYP2C19 activity in vivo in humans: a cocktail study with dextromethorphan and chloroguanide alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential effects of fluoxetine and imipramine on the phosphorylation of the transcription factor CREB and cell-viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fluoxetine increases the activity of the ERK-CREB signal system and alleviates the depressive-like behavior in rats exposed to chronic forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (R)-Fluoxetine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Fluoxetine, the R-enantiomer of the widely prescribed antidepressant fluoxetine (B1211875), is a selective serotonin (B10506) reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Fluoxetine hydrochloride, synthesizing key data on its mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Mechanism of Action
The primary mechanism of action of (R)-Fluoxetine is the selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[1][2] By binding to SERT, (R)-Fluoxetine blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1] While both enantiomers of fluoxetine are active, they exhibit differences in their pharmacological activity and metabolism. S-fluoxetine is slightly more potent in inhibiting serotonin reuptake.[2]
Receptor Binding Profile
(R)-Fluoxetine demonstrates high affinity and selectivity for the human serotonin transporter. Its binding affinity at other neurotransmitter receptors is significantly lower, contributing to a more favorable side-effect profile compared to less selective antidepressants.[1][3] Notably, (R)-fluoxetine has a moderate affinity for the 5-HT2C receptor, which may contribute to its distinct clinical effects.[1]
Table 1: Receptor Binding Affinities (Ki) of Fluoxetine Enantiomers
| Receptor/Transporter | Ligand | Species | Ki (nM) |
| Serotonin Transporter (SERT) | Racemic Fluoxetine | Human | 1.1 - 1.4[1] |
| Serotonin Transporter (SERT) | (R)-Fluoxetine | Not Specified | ~1.0 - 2.1 |
| Serotonin Transporter (SERT) | (S)-Fluoxetine | Not Specified | ~1.0 - 1.5 |
| 5-HT2C Receptor | (R)-Fluoxetine | Not Specified | 64[1] |
| 5-HT1A Receptor | Racemic Fluoxetine | Not Specified | >1000 |
| 5-HT2A Receptor | Racemic Fluoxetine | Not Specified | >1000 |
| Dopamine Transporter (DAT) | Racemic Fluoxetine | Not Specified | >1000 |
| Norepinephrine Transporter (NET) | Racemic Fluoxetine | Not Specified | >1000 |
| Muscarinic M1-M5 Receptors | Racemic Fluoxetine | Human | >1000 |
| Histamine H1 Receptor | Racemic Fluoxetine | Not Specified | >1000 |
| Alpha-1 Adrenergic Receptor | Racemic Fluoxetine | Not Specified | >1000 |
Note: Data is compiled from various sources and experimental conditions may vary. The affinities for off-target receptors are generally reported for the racemate and are expected to be low for the (R)-enantiomer as well.
Pharmacokinetics
The pharmacokinetic properties of fluoxetine and its active metabolite, norfluoxetine, are characterized by long elimination half-lives.[4][5][6] The metabolism of the two enantiomers differs, with (R)-fluoxetine being metabolized by CYP2C9, while (S)-fluoxetine metabolism is more dependent on CYP2D6.[2]
Table 2: Pharmacokinetic Parameters of Fluoxetine Enantiomers
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Norfluoxetine | Notes |
| Half-life (t½) | 1-3 days (acute), 4-6 days (chronic)[5][6] | 1-3 days (acute), 4-6 days (chronic)[5][6] | 4-16 days[5] | The half-life of fluoxetine increases with chronic administration due to auto-inhibition of its metabolism. |
| Metabolism | Primarily via CYP2C9[2] | Primarily via CYP2D6[2] | N-demethylation of fluoxetine | (S)-norfluoxetine is a more potent SERT inhibitor than (R)-norfluoxetine.[2] |
| Protein Binding | ~94.5%[1] | ~94.5%[1] | Highly protein bound | Primarily binds to albumin and α1-glycoprotein. |
| Excretion | Primarily renal | Primarily renal | Primarily renal | Excreted as metabolites. |
Pharmacodynamics
The primary pharmacodynamic effect of (R)-Fluoxetine is the enhancement of serotonergic neurotransmission. This leads to a cascade of downstream signaling events that are believed to underlie its therapeutic effects. Chronic administration of SSRIs like fluoxetine can lead to desensitization of presynaptic 5-HT1A autoreceptors, further increasing serotonin release.[1] The sustained increase in synaptic serotonin levels is thought to promote neuroplasticity through the activation of signaling pathways involving cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).
Experimental Protocols
SERT Radioligand Binding Assay
This assay determines the binding affinity of (R)-Fluoxetine to the serotonin transporter.
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).[7]
-
Radioligand: [³H]Citalopram, a high-affinity SERT ligand.[7]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[7]
-
Procedure:
-
Membrane Preparation: hSERT-expressing HEK293 cells are cultured, harvested, and homogenized in ice-cold assay buffer. The cell membranes are pelleted by centrifugation and resuspended.[7]
-
Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of [³H]Citalopram and varying concentrations of this compound.[7]
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]
-
Harvesting: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold wash buffer.[7]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of (R)-Fluoxetine that inhibits 50% of the specific binding of [³H]Citalopram (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to assess the effects of (R)-Fluoxetine on the function of various ion channels. For example, its effect on cardiac sodium channels (NaV1.5) can be evaluated to assess potential cardiovascular side effects.
-
Cell Line: HEK293 cells stably expressing the human NaV1.5 channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 Cs-EGTA, 10 HEPES (pH 7.2).
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ion current across the cell membrane.
-
A voltage protocol is applied to elicit NaV1.5 currents (e.g., depolarization from a holding potential of -100 mV to various test potentials).
-
This compound is perfused into the bath at various concentrations, and the effect on the NaV1.5 current amplitude and kinetics is recorded.
-
-
Data Analysis: The concentration-dependent block of the NaV1.5 current is determined to calculate an IC50 value.
In Vivo Efficacy - Forced Swim Test
The forced swim test is a common behavioral assay in rodents to screen for antidepressant-like activity.
-
Animals: Male mice or rats.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[8]
-
Procedure:
-
Pre-test (for rats): On the first day, animals are placed in the water for 15 minutes.[8]
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) at specified times before the test session.
-
Test Session: On the second day (for rats) or after a single session (for mice), animals are placed in the water for a 5-6 minute test session.[9][10]
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.
-
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[8]
Visualizations
Caption: Signaling pathway of (R)-Fluoxetine action.
Caption: Preclinical pharmacological profiling workflow.
Conclusion
This compound is a potent and selective serotonin reuptake inhibitor with a well-defined pharmacological profile. Its high affinity for SERT and lower affinity for other receptors contribute to its therapeutic efficacy and tolerability. The long half-life of its parent compound and active metabolite necessitates careful consideration in clinical use. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of (R)-Fluoxetine and other novel antidepressant candidates. This comprehensive technical overview serves as a valuable resource for professionals in the field of neuroscience and drug development.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinPGx [clinpgx.org]
- 3. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
(R)-Fluoxetine Hydrochloride: A Deep Dive into Serotonin Reuptake Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fluoxetine hydrochloride is the (R)-enantiomer of the widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). As a critical component of the racemic mixture sold commercially as Prozac®, understanding the specific pharmacological profile of (R)-fluoxetine is paramount for the nuanced development of next-generation antidepressants and targeted therapeutic strategies. This technical guide provides a comprehensive overview of (R)-fluoxetine's mechanism of action, focusing on its interaction with the serotonin transporter (SERT). It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Serotonin Reuptake Inhibition
Fluoxetine exerts its therapeutic effects by selectively inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action is achieved by binding to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synapse. By blocking SERT, fluoxetine increases the concentration and prolongs the availability of serotonin in the synaptic space, thereby enhancing serotonergic neurotransmission.[1][2] Both enantiomers of fluoxetine, (R)-fluoxetine and (S)-fluoxetine, contribute to this biological activity.[3]
The primary active metabolite of fluoxetine, norfluoxetine, also exists as two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine. Notably, (S)-norfluoxetine is a significantly more potent inhibitor of serotonin reuptake compared to (R)-norfluoxetine.[4]
Quantitative Analysis of SERT Inhibition
The affinity and potency of (R)-fluoxetine and its related compounds at the human serotonin transporter (hSERT) have been quantified using various in vitro assays. The inhibition constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, serotonin reuptake.
Table 1: Comparative Binding Affinities (Ki) at the Human Serotonin Transporter (hSERT)
| Compound | Ki (nmol/L) | Reference |
| (R)-Fluoxetine | 1.4 | [1][3] |
| (S)-Fluoxetine | Not explicitly stated in these results | |
| Racemic Fluoxetine | 1.1 - 1.4 | [1] |
| Escitalopram (S-Citalopram) | 1.1 | [1][3] |
| Paroxetine | <50 (moderate affinity for NET) | [1][3] |
| Sertraline | <50 (moderate affinity for DAT) | [1][3] |
Table 2: Comparative Functional Potency (IC50) for Serotonin Reuptake Inhibition
| Compound | IC50 (nM) | Reference |
| (R)-Fluoxetine | Not explicitly stated in these results | |
| (S)-Fluoxetine | Not explicitly stated in these results | |
| Racemic Fluoxetine | 4.4 (at hα4β2 nAChRs) | [5] |
| Paroxetine | 8.6 (at hα4β2 nAChRs) | [5] |
| Citalopram | 19.0 (at hα4β2 nAChRs) | [5] |
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This assay quantifies the affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.[6]
Materials:
-
Biological Material: Human platelet membranes or cells stably expressing hSERT.
-
Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Reference Compound: A known SSRI (e.g., racemic fluoxetine, paroxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation: If using platelet membranes, prepare them by homogenization and centrifugation of human platelets. If using cells, harvest and prepare membrane fractions.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer and radioligand (for total binding).
-
Assay buffer, radioligand, and a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM racemic fluoxetine) for determining non-specific binding.
-
Assay buffer, radioligand, and serial dilutions of the test compound ((R)-Fluoxetine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vitro Serotonin Reuptake Assay (IC50 Determination)
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells or other suitable cells stably expressing hSERT.
-
Radiolabeled Substrate: [³H]-Serotonin.
-
Test Compound: this compound.
-
Reference Compound: A known SSRI.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Wash Buffer: Ice-cold uptake buffer.
-
Equipment: 96-well cell culture plates, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow them to confluency.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Then, pre-incubate the cells with various concentrations of the test compound or reference compound for 15-30 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-Serotonin to each well at a concentration close to its Michaelis-Menten constant (Km) for SERT to initiate the uptake.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of a known SERT inhibitor.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by SERT inhibition and the general experimental workflows for assessing the activity of (R)-Fluoxetine.
Caption: Mechanism of (R)-Fluoxetine action at the serotonergic synapse.
Caption: Workflow for in vitro characterization of (R)-Fluoxetine.
Conclusion
This compound is a potent and selective inhibitor of the serotonin transporter, contributing significantly to the therapeutic effects of the racemic mixture. This guide has provided a detailed examination of its mechanism of action, supported by quantitative data and established experimental protocols. The provided visualizations offer a clear framework for understanding the molecular interactions and the scientific process of its characterization. For researchers and professionals in drug development, a thorough understanding of the properties of individual enantiomers like (R)-fluoxetine is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
References
Methodological & Application
Application Notes and Protocols for (R)-Fluoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fluoxetine hydrochloride is the (R)-enantiomer of the widely known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). As an SSRI, its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin (5-HT).[1] This application note provides detailed experimental protocols for the in vitro and in vivo characterization of this compound, along with its known quantitative data and relevant signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClF₃NO | |
| Molecular Weight | 345.79 g/mol | |
| CAS Number | 114457-83-9 | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO and water |
In Vitro Pharmacology
Serotonin Transporter (SERT) Binding Affinity
This compound is a potent inhibitor of the human serotonin transporter (hSERT). The binding affinities of the enantiomers of fluoxetine have been characterized, demonstrating that both are active at the SERT.
| Compound | Target | Assay Type | Kᵢ (nM) | Reference |
| (R)-Fluoxetine | hSERT | Radioligand Binding | 33 | [2] |
| (S)-Fluoxetine | hSERT | Radioligand Binding | 21 | [2] |
| Racemic Fluoxetine | hSERT | Radioligand Binding | 1.1 - 1.4 | [1] |
| (R)-Fluoxetine | hSERT | MS Binding Assay (Kd) | 5.2 ± 0.9 | [3] |
| (S)-Fluoxetine | hSERT | MS Binding Assay (Kd) | 4.4 ± 0.4 | [3] |
Serotonin (5-HT) Receptor Binding Profile
(R)-Fluoxetine also exhibits affinity for certain serotonin receptor subtypes, which may contribute to its overall pharmacological profile.
| Compound | Target | Kᵢ (nM) | Reference |
| (R)-Fluoxetine | 5-HT₂C | 64 | [1][4] |
| Racemic Fluoxetine | 5-HT₂A | 1800 | [5] |
| Racemic Fluoxetine | 5-HT₂B | 70 | [5] |
Experimental Protocols
In Vitro Serotonin Reuptake Assay
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of this compound on serotonin reuptake in rat brain synaptosomes.
Materials:
-
Rat whole brain tissue
-
Sucrose solution (0.32 M)
-
Krebs-Ringer bicarbonate buffer
-
[³H]-Serotonin
-
This compound
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer bicarbonate buffer.
-
-
Reuptake Assay:
-
Pre-incubate synaptosomal aliquots with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Initiate the reuptake by adding a final concentration of 10 nM [³H]-Serotonin.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Determine the amount of radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of serotonin reuptake for each concentration of this compound.
-
Determine the IC₅₀ value by non-linear regression analysis. The IC₅₀ values for (S)- and (R)-fluoxetine have been reported as 16 nM and 21 nM, respectively, in a similar assay.[2]
-
Experimental Workflow for In Vitro Serotonin Reuptake Assay
Caption: Workflow for determining the in vitro serotonin reuptake inhibition by (R)-Fluoxetine.
In Vivo Behavioral Assays
Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.
Materials:
-
Male C57BL/6J mice
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
This compound
-
Video recording system
Procedure:
-
Drug Administration:
-
Test Session:
-
Place each mouse individually into a beaker filled with water to a depth of 15 cm.
-
The test duration is 6 minutes.
-
Record the entire session for later analysis.
-
After the test, remove the mice, dry them, and return them to their home cages.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test for immobility time.
-
Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Caption: Logical flow of the Elevated Plus Maze test for anxiety-like behavior.
Signaling Pathways
The primary mechanism of this compound involves the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This, in turn, can modulate downstream signaling pathways, including those involving Brain-Derived Neurotrophic Factor (BDNF). Chronic fluoxetine treatment has been shown to increase the expression of BDNF and its receptor, TrkB. [8]This is thought to contribute to the therapeutic effects of SSRIs by promoting neurogenesis and synaptic plasticity.
Serotonin Transporter and Downstream BDNF Signaling
Caption: Simplified signaling pathway of (R)-Fluoxetine's effect on serotonin and BDNF.
Conclusion
This compound is a potent inhibitor of the serotonin transporter with potential applications in the study and treatment of various neuropsychiatric disorders. The provided protocols and data serve as a comprehensive resource for researchers to further investigate its pharmacological properties and therapeutic potential. The detailed methodologies for in vitro and in vivo assays, along with an understanding of its mechanism of action and downstream signaling, will facilitate a more thorough evaluation of this compound in preclinical and clinical research.
References
- 1. droracle.ai [droracle.ai]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: (R)-Fluoxetine Hydrochloride In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine (B1211875), a widely prescribed antidepressant, is a racemic mixture of (R)- and (S)-stereoisomers.[1] It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI), exerting its therapeutic effects by increasing the concentration of serotonin in the synaptic cleft.[2][3] This document focuses on the in vivo experimental design for (R)-Fluoxetine hydrochloride , the R-enantiomer of fluoxetine. Preclinical studies suggest that (R)-fluoxetine may possess a superior profile, including enhanced antidepressant-like effects and improvements in cognitive flexibility, compared to its S-enantiomer.[1] These application notes provide detailed protocols for in vivo studies to evaluate the pharmacological, behavioral, and neurochemical effects of this compound in animal models.
Mechanism of Action & Signaling Pathways
The primary mechanism of (R)-Fluoxetine is the selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This blockage prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind with postsynaptic receptors.[2] Chronic administration can lead to downstream adaptations, including the downregulation of 5-HT1B autoreceptors, which may further enhance serotonin release.[4] Additionally, fluoxetine has been shown to modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neurogenesis and cellular apoptosis.[5][6]
Caption: Mechanism of (R)-Fluoxetine action at the synapse.
Caption: Overview of the MAPK/ERK signaling pathway.
Pharmacokinetics
(R)-Fluoxetine is well-absorbed orally and, due to its lipophilic nature, has a large volume of distribution.[7][8] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP2C9, into its active metabolite, (R)-norfluoxetine.[7][9] Both the parent compound and its metabolite have long elimination half-lives, which must be considered when designing in vivo studies, particularly regarding washout periods.[8][10]
Table 1: Summary of Pharmacokinetic Parameters for Fluoxetine and Norfluoxetine in Humans
| Parameter | Fluoxetine | Norfluoxetine | Reference |
|---|---|---|---|
| Time to Peak (Tmax) | ~5.4 - 8 hours | ~71 - 80 hours | [3][10] |
| Peak Concentration (Cmax) | ~14 ng/mL (after 20mg dose) | ~10.5 ng/mL (after 20mg dose) | [10] |
| Elimination Half-life (t½) | 1-4 days (acute) to 4-6 days (chronic) | 7-15 days | [8][11] |
| Protein Binding | ~94-95% | High | [11] |
| Primary Metabolizing Enzymes | CYP2D6, CYP2C9, CYP2C19, CYP3A4 | CYP2D6 |[7][9] |
Note: Pharmacokinetic parameters can vary significantly between species. The data above are from human studies and should serve as a general guide.
In Vivo Experimental Protocols
A typical workflow for in vivo evaluation involves animal model selection, drug administration, behavioral testing, and subsequent neurochemical or histological analysis.
Caption: General workflow for an in vivo (R)-Fluoxetine study.
Animal Models and Drug Administration
-
Animal Models: C57BL/6J mice or Sprague-Dawley rats are commonly used.[1][12] Animals should be group-housed under standard laboratory conditions (12:12 light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle, such as 0.9% sterile saline.
-
Administration: The typical route of administration is intraperitoneal (i.p.) injection.[12] Oral gavage (p.o.) is also a viable option.[13] Doses in rodent studies often range from 5 to 20 mg/kg.[1][14][15]
Protocol: Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring immobility time when the animal is placed in an inescapable water-filled cylinder.
-
Materials:
-
Clear glass or plastic cylinder (e.g., 25 cm height x 15 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording system and analysis software.
-
-
Procedure:
-
Administer (R)-Fluoxetine HCl or vehicle control as per the study design (e.g., 60 minutes before the test for acute studies).
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm).
-
Gently place the animal into the cylinder for a 6-minute session.
-
Record the entire session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.
-
-
Data Analysis: Compare the mean immobility time between the (R)-Fluoxetine-treated group and the vehicle control group using a t-test or ANOVA. A significant reduction in immobility time suggests an antidepressant-like effect.[1]
Protocol: Elevated Plus Maze (EPM)
-
Objective: To evaluate anxiolytic or anxiogenic effects by measuring the animal's tendency to explore the open, unprotected arms of the maze versus the enclosed, protected arms.
-
Materials:
-
Plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video tracking software.
-
-
Procedure:
-
Administer (R)-Fluoxetine HCl or vehicle 60 minutes prior to testing.[16]
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the session, tracking the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect.[1][12]
Protocol: Hippocampal Neurogenesis Assay
-
Objective: To quantify the proliferation of new cells in the hippocampus, a process linked to the therapeutic effects of antidepressants.
-
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) for labeling dividing cells.
-
Perfusion and tissue processing reagents (e.g., 4% paraformaldehyde).
-
Microtome for brain sectioning.
-
Immunohistochemistry reagents (anti-BrdU antibody).
-
-
Procedure:
-
Treat animals chronically with (R)-Fluoxetine HCl or vehicle (e.g., for 21-28 days).
-
During the treatment period, administer BrdU (e.g., 50 mg/kg, i.p.) to label newly synthesized DNA in proliferating cells.
-
At the end of the study, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% PFA.
-
Extract the brain and post-fix in PFA before transferring to a sucrose (B13894) solution for cryoprotection.
-
Section the brain through the hippocampus (e.g., 40 µm sections) using a microtome.
-
Perform immunohistochemistry using an anti-BrdU antibody to visualize the labeled cells.
-
-
Data Analysis: Count the number of BrdU-positive cells in the dentate gyrus of the hippocampus using a microscope. Compare cell counts between treatment groups. An increase in BrdU-positive cells suggests that (R)-Fluoxetine promotes neurogenesis.[1]
Data Presentation
Quantitative data from in vivo experiments should be clearly summarized to facilitate comparison and interpretation.
Table 2: Example Data Summary for Behavioral Assays
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Test | Key Finding | Reference |
|---|---|---|---|---|---|
| C57BL/6J Mice | (R)-Fluoxetine | 10 (chronic) | Forced Swim Test | Decreased immobility time vs. (S)-Fluoxetine | [1] |
| C57BL/6J Mice | (R)-Fluoxetine | 10 (chronic) | Tail Suspension Test | Decreased immobility time vs. (S)-Fluoxetine | [1] |
| C57BL/6J Mice | (R)-Fluoxetine | 10 (chronic) | Elevated Plus Maze | Increased time in open arms vs. (S)-Fluoxetine | [1] |
| Wistar Rats | Fluoxetine (racemic) | 10 (acute) | Elevated Plus Maze | Decreased open-arm time and entries (anxiogenic) | [16] |
| Sprague-Dawley Rats | Fluoxetine (racemic) | 10 (chronic) | Morris Water Maze | Impaired memory recall vs. vehicle |[17] |
Note: Acute and chronic administration of fluoxetine can yield different, sometimes opposing, results in behavioral tests.[16]
References
- 1. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 3. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chronic fluoxetine reduces serotonin transporter mRNA and 5-HT1B mRNA in a sequential manner in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Constitutive Serotonin Tone Modulates Molecular and Behavioral Response to Chronic Fluoxetine Treatment: A Study on Genetic Rat Model [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluoxetine Exerts Age-Dependent Effects on Behavior and Amygdala Neuroplasticity in the Rat | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cellular Correlates of Enhanced Anxiety Caused by Acute Treatment with the Selective Serotonin Reuptake Inhibitor Fluoxetine in Rats [frontiersin.org]
- 17. Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the HPLC Analysis of (R)-Fluoxetine Hydrochloride
These application notes provide detailed methodologies for the analytical determination of (R)-Fluoxetine hydrochloride using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring robust and validated methods for the chiral separation and quantification of this active pharmaceutical ingredient.
Introduction
Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a chiral molecule existing as (R)- and (S)-enantiomers. The (R)-enantiomer, (R)-Fluoxetine, possesses a distinct pharmacological profile, necessitating precise and accurate analytical methods to differentiate it from its (S)-counterpart and quantify it in various samples. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, employing chiral stationary phases (CSPs) to achieve enantiomeric separation. This document outlines several validated HPLC methods for the analysis of this compound.
Data Presentation: Comparative HPLC Methods for this compound Analysis
The following tables summarize the operational parameters and validation data for various HPLC methods developed for the chiral separation and analysis of Fluoxetine enantiomers.
Table 1: Chiral HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Cyclobond I 2000 DM | Chiralpak AD-H | Chiralcel OD-H | Tris-(3,5-dimethylphenyl carbamate) cellulose (B213188) CSP |
| Mobile Phase | Acetonitrile (B52724) / 0.1% Triethylamine acetate (B1210297) (TEAA) buffer (pH 4.5) (12.1:87.9, v/v)[1] | Not Specified | Not Specified | Hexane / Isopropyl alcohol / Diethylamine (98:2:0.2, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | Not Specified | 0.8 mL/min[2] |
| Detection Wavelength | 226 nm[1] | Not Specified | Not Specified | Not Specified |
| Column Temperature | 35°C[1] | Not Specified | Not Specified | 15°C[2] |
| Elution Order | R-enantiomer first[3] | R-enantiomer first[3] | S-enantiomer first[3] | Not Specified |
| Resolution (Rs) | 1.81[1] | >1.5[3] | >1.5[3] | >1.5[2] |
Table 2: Alternative Chiral HPLC Method with Methanol (B129727) Modifier
| Parameter | Method 5 |
| Column | Dimethylated β-cyclodextrin CSP |
| Mobile Phase | Methanol / 0.1% Triethylamine acetate (TEAA) buffer (pH 3.8) (25.3:74.7, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 226 nm[1] |
| Column Temperature | 20°C[1] |
| Resolution (Rs) | 2.22[1] |
Table 3: Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range | 5-25 µg/mL[4] | 1-10 µg/mL[5] | 40-200 µg/mL |
| Correlation Coefficient (r²) | 0.9997[4] | Not Specified | 0.999 |
| Limit of Detection (LOD) | 0.008 µg/mL[4] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.02 µg/mL[4][6] | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 97%[5] | 100.17% |
| Precision (%RSD) | <2%[4] | <2%[5] | Not Specified |
Experimental Protocols
Protocol 1: Chiral Separation of Fluoxetine Enantiomers using Cyclobond I 2000 DM Column
This protocol is based on the method described by Separation of fluoxetine hydrochloride enantiomers on cyclodextrin (B1172386) chiral stationary phase.[1]
1. Materials and Reagents:
-
(R,S)-Fluoxetine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Acetic acid (glacial)
-
Water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system with UV detector
-
Cyclobond I 2000 DM column (e.g., 250 x 4.6 mm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Mobile Phase Preparation (0.1% TEAA buffer, pH 4.5):
-
Add 1 mL of TEA to 1000 mL of HPLC grade water.
-
Adjust the pH to 4.5 with glacial acetic acid.
-
Prepare the mobile phase by mixing acetonitrile and the prepared 0.1% TEAA buffer in a ratio of 12.1:87.9 (v/v).
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of (R,S)-Fluoxetine hydrochloride reference standard in the mobile phase to obtain a known concentration.
5. Chromatographic Conditions:
-
Column: Cyclobond I 2000 DM
-
Mobile Phase: Acetonitrile / 0.1% TEAA buffer (pH 4.5) (12.1:87.9, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 226 nm
-
Injection Volume: 20 µL
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution.
-
Record the chromatogram and identify the peaks for (R)- and (S)-Fluoxetine. The (R)-enantiomer is expected to elute first.[3]
-
Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.[3]
Protocol 2: General RP-HPLC Method for Fluoxetine Analysis
This protocol outlines a general reverse-phase HPLC method for the quantification of total fluoxetine, which can be adapted for specific needs.
1. Materials and Reagents:
-
Fluoxetine hydrochloride reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing methanol and water in a ratio of 70:30 (v/v).[4]
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Prepare a stock solution by dissolving a known amount of Fluoxetine hydrochloride in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 5-25 µg/mL).[4]
5. Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 264 nm[4]
-
Injection Volume: 20 µL
6. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solution and determine the concentration of Fluoxetine from the calibration curve.
Mandatory Visualizations
Caption: General workflow of an HPLC analytical method.
Caption: Key parameters for HPLC method validation.
References
- 1. Separation of fluoxetine hydrochloride enantiomers on cyclodextrin chiral stationary phase-Academax [academax.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Application Notes and Protocols for (R)-Fluoxetine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fluoxetine hydrochloride is the (R)-enantiomer of the widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). While racemic fluoxetine is extensively used clinically for treating depression and other psychiatric disorders, research into its individual enantiomers has revealed distinct pharmacological profiles.[1][2] In cell culture experiments, this compound serves as a valuable tool to investigate specific cellular mechanisms without the confounding effects of its (S)-counterpart. These application notes provide an overview of its use in cell culture, detailing its effects on cell viability, signaling pathways, and inflammatory responses, along with standardized protocols for experimental use.
(R)-Fluoxetine has demonstrated superior effects in promoting hippocampal cell proliferation compared to (S)-fluoxetine, suggesting its potential in studying neurogenesis and cognitive enhancement.[1] While both enantiomers of fluoxetine are nearly equipotent at blocking serotonin reuptake, they exhibit different metabolic rates.[2][3] The clearance of (R)-fluoxetine is approximately four times greater than that of (S)-fluoxetine.[2]
Data Presentation
Table 1: Effects of this compound on Cell Viability
| Cell Line | Concentration Range | Incubation Time | Assay | Observed Effect |
| Mouse Cortical Neurons | 3-30 µM (as racemate) | 24 hours | MTT Assay | Concentration-dependent decrease in cell viability.[4] |
| Human Neuroblastoma (SK-N-SH, SH-SY5Y) | 1-25 µM (as racemate) | 24 hours | Trypan Blue Exclusion | Decreased viability at higher concentrations (25 µM).[5] |
| Human Hepatocellular Carcinoma (Hep3B) | 10-100 µM (as racemate) | 24 hours | Not Specified | Concentration-dependent decrease in cell viability.[6] |
| Human Conjunctival Epithelial Cells (HConEpiCs) | 1-40 µM (as racemate) | 24 hours | CCK-8 Assay | Concentration-dependent decrease in cell viability.[7] |
| BV-2 Microglia | 1-20 µM (as racemate) | Not Specified | CCK-8 Assay | No significant toxicity up to 10 µM; toxicity observed at 20 µM.[8] |
Table 2: Effects of this compound on Neuronal and Cardiac Ion Channels
| Tissue/Cell Type | Ion Channel | (R)-Fluoxetine Concentration | Effect | Comparison with (S)-Fluoxetine |
| Rat Dorsal Cochlear Nucleus Pyramidal Neurons | Ca2+ channels | 5 µM | 28% inhibition of peak Ba2+ current | More effective than (S)-fluoxetine (18% inhibition).[9] |
| Canine Ventricular Cardiomyocytes | Ca2+ channels | 3 µM | 49.1% block of peak Ca2+ current | Less effective than (S)-fluoxetine (56.3% block).[9] |
| Canine Ventricular Cardiomyocytes | Ca2+ channels | 10 µM | 84.5% block of peak Ca2+ current | Less effective than (S)-fluoxetine (95.5% block).[9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Target cell line (e.g., primary cortical neurons, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol outlines the procedure for analyzing changes in the expression or phosphorylation of specific proteins in response to this compound treatment.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
MAPK/ERK Signaling Pathway
(R)-Fluoxetine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK). In some cancer cell lines, fluoxetine inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation.[10] Conversely, in other cell types like human conjunctival epithelial cells, fluoxetine can activate the MAPK-ERK1/2 signaling pathway, leading to apoptosis.[7]
Caption: (R)-Fluoxetine modulation of the MAPK/ERK pathway.
Anti-inflammatory Signaling via NF-κB Pathway
Fluoxetine has demonstrated anti-inflammatory properties by suppressing the NF-κB signaling pathway.[8] This is achieved by inhibiting the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 and p50 subunits of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]
Caption: Inhibition of the NF-κB pathway by (R)-Fluoxetine.
Experimental Workflow for Investigating Neuroprotection
The neuroprotective effects of (R)-Fluoxetine can be investigated in cell culture models of neuronal stress, such as oxygen-glucose deprivation/reoxygenation (OGD/R) or excitotoxicity.
References
- 1. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine Induces Apoptotic and Oxidative Neuronal Death Associated with The Influx of Copper Ions in Cultured Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoxetine Increases the Expression of miR-572 and miR-663a in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine-induced Apoptosis in Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine suppresses inflammatory reaction in microglia under OGD/R challenge via modulation of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoxetine inhibits the extracellular signal regulated kinase pathway and suppresses growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of (R)-Fluoxetine Hydrochloride
These application notes provide a detailed overview and protocol for the quantitative determination of (R)-Fluoxetine hydrochloride using spectrophotometric methods. The primary focus is on a chiral-specific method that enables the differentiation of the (R)- and (S)-enantiomers, a critical aspect in pharmaceutical analysis due to the differential pharmacological activities of the enantiomers.
Introduction
Fluoxetine (B1211875) hydrochloride is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. It is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers exhibit similar efficacy in inhibiting serotonin reuptake; however, they are metabolized at different rates. Furthermore, the primary metabolite, norfluoxetine, also has enantiomers with the (S)-enantiomer showing antidepressant activity. It has also been suggested that the (R)-enantiomer may have a different side-effect profile, particularly concerning cardiac function.[1] Therefore, the ability to selectively quantify this compound is of significant interest in drug development and quality control.
While chromatographic and electrophoretic methods are commonly employed for chiral separations, spectrophotometric methods, particularly when coupled with multivariate calibration, offer a simpler, more cost-effective, and rapid alternative.[2] This document details a UV-Vis spectrophotometric method for the chiral analysis of fluoxetine by forming diastereomeric complexes with cyclodextrins.[2] Additionally, general spectrophotometric methods for the determination of total fluoxetine hydrochloride are presented for context.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrophotometric methods for the determination of fluoxetine hydrochloride.
Table 1: Chiral Spectrophotometric Method for Fluoxetine Enantiomers
| Parameter | Value | Reference |
| Technique | UV/VIS Spectrometry with Multivariate Calibration | [2] |
| Chiral Selector | α- and β-cyclodextrin | [2] |
| Calibration Model | Principal Component Regression (PCR), Partial Least Square (PLS) | [2] |
| Prediction Performance | PLS model with β-cyclodextrin showed slightly better prediction. | [2] |
| Application | Determination of enantiomeric composition in synthetic samples. | [2] |
Table 2: General Spectrophotometric Methods for Total Fluoxetine Hydrochloride
| Method | Wavelength (λmax) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry in Distilled Water | 225 nm | 2.5 - 25 | 1.2388 x 10⁴ | - | - | [3] |
| Ion-pair with Metanil Yellow | 408 nm | 1.01 - 10.14 | 2.1028 x 10⁴ | 0.44 | 1.34 | [4] |
| Bromatometric Method with Methyl Orange | 505 nm | 0.4 - 12 | 3.8 x 10⁴ | 0.32 | 1.0 | [5] |
| Ion-pair with Methyl Orange | 433 nm | 1 - 20 (µg·mol⁻¹) | 2.12 x 10⁻⁴ | - | - | [6] |
| Ion-pair with Thymol Blue | 410 nm | 4 - 24 (µg·mol⁻¹) | 4.207 x 10⁻³ | - | - | [6] |
| Reaction with NQS | 490 nm | 0.3 - 6 | - | 0.1 | - | [7] |
| UV Spectrophotometry in Absolute Ethanol | 276 nm | 100 - 300 | - | 2.988 | 9.96 | [8] |
| UV Spectrophotometry in 0.1 M HCl | 227 nm | 5 - 25 | - | 0.26 | 0.87 | [8] |
NQS: 1,2-naphthoquinone-4-sulphonate
Experimental Protocols
Chiral Spectrophotometric Determination of (R)-Fluoxetine using Cyclodextrins and Multivariate Calibration
This protocol is based on the method described for the chiral analysis of fluoxetine using UV/VIS spectrometry and multivariate calibration.[2]
Objective: To determine the enantiomeric composition of a fluoxetine sample.
Principle: The enantiomers of fluoxetine form diastereomeric complexes with a chiral selector (β-cyclodextrin), leading to slight differences in their UV spectra. These subtle spectral differences are then resolved and quantified using multivariate calibration models like Principal Component Regression (PCR) or Partial Least Squares (PLS).
Materials and Reagents:
-
This compound and (S)-Fluoxetine hydrochloride reference standards
-
β-cyclodextrin
-
Deionized water
-
UV-Vis Spectrophotometer
-
Chemometrics software (e.g., The Unscrambler, PLS_Toolbox for MATLAB)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound and (S)-Fluoxetine hydrochloride in deionized water.
-
Prepare a stock solution of β-cyclodextrin in deionized water.
-
-
Preparation of Calibration and Validation Sets:
-
Prepare a series of calibration samples containing varying ratios of (R)- and (S)-Fluoxetine hydrochloride, while keeping the total fluoxetine concentration constant.
-
To each calibration sample, add a fixed concentration of the β-cyclodextrin solution.
-
Prepare a separate set of validation samples with known enantiomeric compositions, following the same procedure.
-
-
Spectrophotometric Measurement:
-
Record the UV absorption spectra of all calibration and validation samples over a suitable wavelength range (e.g., 200-300 nm).
-
Use a solution of β-cyclodextrin in deionized water as the blank.
-
-
Data Analysis using Multivariate Calibration:
-
Import the spectral data and the corresponding enantiomeric composition data into the chemometrics software.
-
Develop PCR and PLS calibration models using the data from the calibration set.
-
Validate the developed models using the data from the validation set to assess their predictive ability.
-
The model with the best predictive performance (e.g., lowest root mean square error of prediction) can then be used to determine the enantiomeric composition of unknown samples.
-
General UV Spectrophotometric Method for Total Fluoxetine Hydrochloride
This protocol provides a simple method for the determination of the total concentration of fluoxetine hydrochloride, without distinguishing between the enantiomers.[3]
Objective: To determine the total concentration of fluoxetine hydrochloride in a sample.
Principle: Fluoxetine hydrochloride exhibits a characteristic UV absorption maximum, and the absorbance at this wavelength is directly proportional to its concentration, following the Beer-Lambert law.
Materials and Reagents:
-
Fluoxetine hydrochloride reference standard
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of fluoxetine hydrochloride and dissolve it in a 100 mL volumetric flask with distilled water to obtain a concentration of 100 µg/mL.
-
-
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2.5 to 25 µg/mL by appropriate dilution with distilled water.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each working standard solution at the wavelength of maximum absorption (λmax), which is approximately 225 nm.[3]
-
Use distilled water as the blank.
-
-
Construction of Calibration Curve:
-
Plot a graph of absorbance versus concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
-
Analysis of Sample Solution:
-
Prepare a sample solution of the fluoxetine hydrochloride product in distilled water to obtain a concentration within the calibration range.
-
Measure the absorbance of the sample solution at 225 nm.
-
Determine the concentration of fluoxetine hydrochloride in the sample using the calibration curve or the regression equation.
-
Visualizations
Caption: Experimental workflow for chiral spectrophotometric determination.
Caption: Logical relationship of the chiral determination method.
References
- 1. chiraltech.com [chiraltech.com]
- 2. UV/VIS Spectrometry with multivariate calibration as a new approach for the Chiral analysis of Fluoxetine | International Journal of Development Research (IJDR) [journalijdr.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method [scirp.org]
- 6. Spectrophotometric determination of fluoxetine hydrochloride in bulk and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of (R)-Fluoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis and purification of (R)-Fluoxetine hydrochloride, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). The information is compiled from peer-reviewed scientific literature and patents to assist researchers in the development and optimization of manufacturing processes for this important active pharmaceutical ingredient (API).
Introduction
Fluoxetine (B1211875), marketed as Prozac®, is a widely prescribed antidepressant. It exists as a racemic mixture of (R)- and (S)-enantiomers. While both enantiomers are effective in blocking serotonin reuptake, they exhibit different metabolic profiles.[1][2] The (R)-enantiomer, in particular, is noted for potentially having a reduced negative effect on cardiac function.[3] Consequently, robust methods for the enantioselective synthesis and purification of this compound are of significant interest in pharmaceutical development.
This document outlines several key synthetic strategies and purification techniques, complete with experimental protocols and comparative data.
Section 1: Enantioselective Synthesis of this compound
Several synthetic routes have been developed to produce this compound with high enantiomeric purity. These methods often employ asymmetric catalysis or chiral starting materials to introduce the desired stereochemistry.
Synthesis via Catalytic Asymmetric Allylation of Benzaldehyde (B42025)
A concise and high-yielding enantioselective total synthesis of this compound starting from benzaldehyde has been reported.[4][5] This method utilizes a catalytic asymmetric allylation reaction as the key step to establish the chiral center.
Reaction Scheme:
Caption: Asymmetric synthesis of (R)-Fluoxetine HCl from Benzaldehyde.
Experimental Protocol:
Step 1: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine This intermediate is prepared in several steps from benzaldehyde. The key step is the asymmetric allylation, followed by oxidative cleavage and reductive amination.[4] The resulting alcohol is then used in the subsequent etherification step.
Step 2: Synthesis of (R)-Fluoxetine
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (7.45 mmol) in dimethyl acetamide (B32628) (7 mL), add sodium hydride (8.95 mmol) with cooling.[6]
-
Heat the mixture at 90°C for 1.5 hours to form the sodium salt.[6]
-
Add 4-chlorobenzotrifluoride (B24415) (17.9 mmol) to the solution and heat at 100-105°C for 2.5 hours.[6]
-
After cooling, dilute the reaction mixture with toluene (B28343) and wash with water.[6]
-
Extract the aqueous layer with toluene.[6]
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over magnesium sulfate.[6]
-
Concentrate the solution to obtain (R)-Fluoxetine as an oil.[6]
Step 3: Formation of this compound
-
Dissolve the crude (R)-Fluoxetine oil in diethyl ether.[6]
-
Acidify the solution with gaseous hydrogen chloride to a pH of 3-4.[6]
-
Concentrate the solution at room temperature to yield a solid.[6]
-
Wash the solid with ether to remove impurities.[6]
-
Recrystallize the solid from acetonitrile (B52724) at -20°C to obtain pure this compound as a white powder.[6]
Quantitative Data Summary:
| Starting Material | Key Chiral Induction Method | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Benzaldehyde | Catalytic Asymmetric Allylation | 6 | 50% | 99% | [4][5] |
| 3-Furaldehyde | Ti(OiPr)4/(R)-BINOL Asymmetric Ene Reaction | 6 | 56% | >97% | [4] |
| N-methyl-trans-cinnamamide | Catalytic Asymmetric Epoxidation | 4 | 67% | 99% | [4] |
| α,β-Unsaturated Aldehydes | Imine formation/Copper-mediated β-borylation/Transimination/Reduction/Oxidation | 5 (one-pot) | 45% | 96% | [7] |
Section 2: Purification of this compound
The purification of this compound primarily involves two key techniques: chiral separation of enantiomers and crystallization to obtain the desired polymorphic form and chemical purity.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating the enantiomers of fluoxetine. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed.
Experimental Workflow:
Caption: Chiral HPLC Purification Workflow for Fluoxetine Enantiomers.
Protocol 1: Normal Phase Separation on CHIRALPAK® IK
-
Column: Daicel CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm).[3]
-
Mobile Phase: 95:5:0.1 (v/v/v) Hexane/Ethanol/Diethylamine (DEA).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 270 nm.[3]
-
Temperature: 25°C.[3]
-
Sample Preparation: 1.0 mg/mL in Ethanol.[3]
-
Injection Volume: 5.0 µL.[3]
Protocol 2: Separation on Cellulose-Based CSP
-
Column: Tris-(3,5-dimethylphenyl carbamate) cellulose (B213188) CSP.[8]
-
Mobile Phase: 98:2:0.2 (v/v/v) Hexane/Isopropyl alcohol/Diethylamine.[8]
-
Flow Rate: 0.8 mL/min (baseline resolution achieved).[8]
-
Temperature: 15°C.[8]
Quantitative Data for Chiral HPLC Separations:
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK® IK | Hexane/Ethanol/DEA (95:5:0.1) | Not specified | Baseline separation | [3] |
| Tris-(3,5-dimethylphenyl carbamate) cellulose | Hexane/IPA/DEA (98:2:0.2) | Not specified | >1.5 | [8] |
| Chiralpak IC | Hexane/2-Propanol with DEA | Good separation | Good resolution | [9] |
Purification by Crystallization
Crystallization is a critical final step to isolate this compound in a pure and stable crystalline form. The choice of solvent and conditions can influence the polymorphic form obtained.
Protocol: Recrystallization to Obtain Form A
Form A is a known polymorphic form of fluoxetine hydrochloride.[10]
-
Dissolve the crude this compound in a suitable solvent, such as acetonitrile or toluene, in excess.[6][10]
-
The dissolution temperature can range from 0°C to 60°C, with ambient temperature being preferred for some methods.[10]
-
Allow for slow evaporation of the solvent or cool the solution to induce crystallization. For instance, recrystallization from acetonitrile can be performed at -20°C.[6]
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a cold, non-solvent (e.g., diethyl ether) to remove residual impurities.[6]
-
Dry the crystals under vacuum.
Cocrystallization
An alternative to traditional crystallization is cocrystallization, where the API is crystallized with a neutral guest molecule. This can alter the physicochemical properties of the solid form.[11]
-
Cocrystal with Benzoic Acid (1:1): Dissolve fluoxetine hydrochloride and benzoic acid in a suitable solvent and allow for slow evaporation.[11][12]
-
Cocrystal with Succinic or Fumaric Acid (2:1): Dissolve fluoxetine hydrochloride and the respective acid in a solvent like acetonitrile or ethanol with warming, followed by cooling to induce crystallization.[11][12]
These cocrystals have been shown to have different dissolution rates compared to the parent API.[11]
Conclusion
The synthesis and purification of this compound can be achieved through various robust and efficient methods. The choice of synthetic route will depend on factors such as starting material availability, desired enantiopurity, and scalability. Chiral HPLC provides an effective means for analytical and preparative separation of the enantiomers, while controlled crystallization is essential for obtaining the final API with the required purity and solid-state properties. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
- 1. Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. chiraltech.com [chiraltech.com]
- 4. scielo.br [scielo.br]
- 5. scribd.com [scribd.com]
- 6. prepchem.com [prepchem.com]
- 7. Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. US6316672B1 - Form a of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 11. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Separation of Fluoxetine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] It possesses a single chiral center, existing as two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[2] Although both enantiomers contribute to the therapeutic effect by blocking serotonin reuptake, they exhibit different pharmacokinetic profiles.[2] The metabolism of the two enantiomers differs, with (R)-fluoxetine being cleared from the body faster than (S)-fluoxetine.[2] Furthermore, the primary active metabolite, norfluoxetine, also has enantiomers with differing potencies.[3] These stereoselective differences in metabolism and activity necessitate the development of robust analytical methods for the chiral separation of fluoxetine enantiomers. Such methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and in the development of enantiomerically pure drug products.
This document provides detailed application notes and protocols for the chiral separation of fluoxetine enantiomers using High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).
Experimental Workflow for Chiral Separation
The general workflow for the chiral separation of fluoxetine enantiomers involves several key stages, from sample preparation to data analysis and interpretation. The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for the chiral separation of fluoxetine enantiomers.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the enantioselective analysis of fluoxetine. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective.
Data Presentation: HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralpak AD-H | Chiralcel OD-H | Dimethylated β-cyclodextrin |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (B46881) (98:2:0.2, v/v/v)[4] | Hexane:Isopropanol:Diethylamine (98:2:0.2, v/v/v)[5] | Acetonitrile:0.1% TEAA buffer (pH 4.5) (12.1:87.9, m/m) |
| Flow Rate | 0.8 mL/min[4][5] | 0.8 mL/min[5] | 1.0 mL/min |
| Column Temperature | Not specified, baseline separation achieved[4] | 15°C[5] | 35°C |
| Detection Wavelength | 226 nm[4] | Not specified | 226 nm |
| Resolution (Rs) | >1.5[4][5] | Baseline resolution | 1.81 |
Experimental Protocol: HPLC (Method 1)
This protocol is based on the use of a Chiralpak AD-H column for the normal-phase separation of fluoxetine enantiomers.[4]
1. Materials and Reagents:
-
Racemic fluoxetine hydrochloride
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing hexane, isopropanol, and diethylamine in a ratio of 98:2:0.2 (v/v/v).
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Prepare a stock solution of racemic fluoxetine hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
4. HPLC Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (98:2:0.2, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 226 nm
-
Column Temperature: Ambient
5. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-fluoxetine enantiomers.
-
Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (%ee).
Capillary Electrophoresis (CE) Methods
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. For chiral separations, a chiral selector, typically a cyclodextrin, is added to the background electrolyte.
Data Presentation: CE Methods
| Parameter | Method 1 | Method 2 |
| Chiral Selector | Sulfated β-cyclodextrin (S-β-CD) | Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)[1][2] |
| Background Electrolyte (BGE) | 25 mM Phosphate (B84403) buffer (pH 2.5) with 80 mM Guanidine | 50 mM Phosphate buffer (pH 5.0)[1][2] |
| Capillary | Fused silica (B1680970), 50 µm i.d. | Fused silica |
| Voltage | -15 kV | +20 kV[1][2] |
| Temperature | Not specified | 15°C[1][2] |
| Detection Wavelength | 230 nm | 230 nm[1][2] |
| Separation Time | Baseline separation achieved | Within 5 minutes[1][2] |
Experimental Protocol: CE (Method 2)
This protocol describes the use of TRIMEB as a chiral selector for the rapid separation of fluoxetine enantiomers.[1][2]
1. Materials and Reagents:
-
Racemic fluoxetine hydrochloride
-
Sodium phosphate monobasic
-
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB)
-
Deionized water
-
CE system with UV detector
-
Fused silica capillary
2. Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 5.0.
-
Add TRIMEB to the buffer to a final concentration of 10 mM.
-
Filter the BGE through a 0.22 µm filter.
3. Sample Preparation:
-
Dissolve racemic fluoxetine in the BGE to a suitable concentration (e.g., 0.1 mg/mL).
4. CE Conditions:
-
Capillary: Fused silica (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.)
-
BGE: 50 mM phosphate buffer (pH 5.0) containing 10 mM TRIMEB
-
Voltage: +20 kV
-
Temperature: 15°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 230 nm
5. Data Analysis:
-
The migration order of the enantiomers should be determined by spiking with a pure standard of one enantiomer.
-
Calculate the resolution and efficiency of the separation.
Supercritical Fluid Chromatography (SFC) Methods
SFC is a "green" chromatography technique that utilizes supercritical carbon dioxide as the primary mobile phase component. It often provides faster separations and reduced solvent consumption compared to HPLC. The same polysaccharide-based chiral stationary phases used in normal-phase HPLC are typically effective in SFC.
Data Presentation: SFC Method (Representative)
| Parameter | Representative Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine |
| Gradient | Isocratic or gradient elution (e.g., 5-40% Methanol) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-40°C |
| Detection | UV or MS |
Experimental Protocol: SFC (General)
This protocol provides a general guideline for developing a chiral SFC method for fluoxetine, as specific detailed protocols are less common in the literature compared to HPLC and CE.
1. Materials and Reagents:
-
Racemic fluoxetine hydrochloride
-
SFC-grade carbon dioxide
-
Methanol (SFC grade)
-
Diethylamine (DEA)
-
Polysaccharide-based chiral column (e.g., Chiralpak IA, IC, ID)
-
SFC system with UV or MS detector
2. Mobile Phase Preparation:
-
The primary mobile phase is supercritical CO2.
-
The modifier is typically an alcohol (e.g., methanol) containing a basic additive (e.g., 0.1% DEA) to improve peak shape for basic compounds like fluoxetine.
3. Sample Preparation:
-
Dissolve racemic fluoxetine in the modifier (e.g., methanol) at a concentration of 1 mg/mL.
-
Filter the sample solution if necessary.
4. SFC Conditions (for method development):
-
Column: Screen a selection of polysaccharide-based chiral columns.
-
Mobile Phase: Start with a gradient of 5% to 40% modifier (Methanol with 0.1% DEA) in CO2.
-
Flow Rate: 3 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40°C
-
Detection: UV at an appropriate wavelength (e.g., 226 nm or 270 nm).
5. Method Optimization:
-
Once a promising stationary phase is identified, optimize the separation by adjusting the modifier percentage (isocratic or gradient), flow rate, back pressure, and temperature to achieve baseline resolution in the shortest possible time.
Method Selection for Chiral Separation of Fluoxetine
The choice of analytical technique for the chiral separation of fluoxetine depends on various factors, including the desired speed of analysis, required resolution, sample throughput, and available instrumentation. The following diagram illustrates the logical considerations for selecting a suitable method.
References
Troubleshooting & Optimization
Technical Support Center: (R)-Fluoxetine Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Fluoxetine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or inconsistent solubility of this compound in my aqueous buffer?
Answer:
This compound, a crystalline solid, exhibits limited solubility in aqueous solutions.[1] Inconsistent results can stem from several factors:
-
pH of the Buffer: The solubility of fluoxetine (B1211875) is pH-dependent. It is more stable in acidic to neutral conditions and degradation can occur at a pH less than 1.[2] In physiological buffers like PBS (pH 7.2), the solubility is approximately 0.2 mg/mL.[1]
-
Improper Dissolution Technique: Simply adding the solid to the buffer may not be sufficient.
-
Temperature: Solubility can be influenced by temperature.
Troubleshooting Steps:
-
Optimize pH: Ensure your buffer pH is within a stable range for fluoxetine (ideally between 5.0 and 7.4).
-
Use of Organic Solvents for Stock Solutions: For higher concentrations, first dissolve this compound in an organic solvent like DMSO, ethanol (B145695), or dimethyl formamide (B127407) (DMF).[1] Subsequently, this stock solution can be diluted into your aqueous experimental buffer. Crucially, ensure the final concentration of the organic solvent is minimal, as it can have independent physiological effects. [1]
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the initial solvent.
-
Freshly Prepare Aqueous Solutions: It is recommended not to store aqueous solutions of fluoxetine for more than one day to avoid potential degradation and precipitation.[2]
Question: My HPLC analysis shows poor separation of the (R)- and (S)-fluoxetine enantiomers. What could be the cause?
Answer:
Achieving good chiral separation of fluoxetine enantiomers requires careful optimization of HPLC conditions. Poor resolution can be attributed to several factors:
-
Incorrect Chiral Stationary Phase (CSP): The choice of the chiral column is critical. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD, Chiralcel OD), are commonly used.[3]
-
Inappropriate Mobile Phase Composition: The mobile phase, including the type and concentration of the organic modifier and any additives, significantly impacts separation.
-
Suboptimal Temperature: Column temperature can affect the interaction between the enantiomers and the stationary phase, thereby influencing resolution.
-
Flow Rate: An improper flow rate can lead to peak broadening and reduced separation.
Troubleshooting Steps:
-
Verify Column Chemistry: Confirm that you are using a suitable chiral stationary phase for fluoxetine enantiomers.
-
Optimize Mobile Phase:
-
For normal-phase chromatography, combinations of hexane (B92381) with alcohols like ethanol or isopropanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA), have proven effective.[4]
-
For reversed-phase chromatography, mobile phases containing acetonitrile (B52724) and a buffer, such as triethylamine (B128534) acetate, have been used.[5][6]
-
Adjust the ratio of the organic modifier to fine-tune the retention and resolution.
-
-
Control Temperature: Experiment with different column temperatures. For some methods, a lower temperature (e.g., 1°C) has been shown to improve separation robustness.[7]
-
Adjust Flow Rate: Optimize the flow rate to achieve sharper peaks and better resolution. A common starting point is 1.0 mL/min.[4]
Question: I am observing unexpected or off-target effects in my cell-based assays. Could this compound be the cause?
Answer:
While (R)-Fluoxetine is known as a selective serotonin (B10506) reuptake inhibitor (SSRI), it can exhibit off-target effects, especially at higher concentrations. These effects can lead to unexpected experimental outcomes.
-
Cytotoxicity: At certain concentrations, fluoxetine can be cytotoxic to various cell lines.[8] This can manifest as reduced cell viability, apoptosis, or changes in cell morphology.
-
Ion Channel Blocking: Fluoxetine has been shown to have off-target effects as an ion channel blocker, which could be relevant in neurological or cardiac cell models.[9]
-
Interference with Other Cellular Processes: Studies in yeast have suggested that fluoxetine can interfere with processes like the establishment of cell polarity and RNA metabolism.[10]
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Before conducting functional assays, determine the cytotoxic profile of this compound in your specific cell line using an assay like MTT or LDH release.[8][11] This will help you identify a non-toxic working concentration range.
-
Review Literature for Cell-Specific Effects: Investigate if there are published studies on the effects of fluoxetine in your cell model to anticipate potential off-target activities.
-
Include Appropriate Controls: Use vehicle controls (the solvent used to dissolve the fluoxetine) to ensure that the observed effects are due to the compound itself and not the solvent.
-
Consider Alternative SSRIs: If off-target effects are a significant concern, consider using a different SSRI with a distinct off-target profile for comparison.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C and are generally stable for at least one month.[12] Aqueous solutions are less stable and should be prepared fresh daily.[2]
Q2: How do I prepare a stock solution of this compound for cell culture experiments?
A2: It is recommended to prepare a concentrated stock solution in an organic solvent.
-
Dissolve the this compound solid in sterile DMSO or ethanol to a high concentration (e.g., 10-20 mg/mL).[1]
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.[1]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
When preparing your working solution for cell culture, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the primary mechanism of action of this compound?
A3: (R)-Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[13]
Q4: Are there any known signaling pathways affected by this compound besides the serotonin system?
A4: Yes, beyond its direct effect on SERT, fluoxetine has been shown to influence other signaling pathways, which may contribute to its therapeutic effects. One of the most studied is its impact on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Chronic treatment with fluoxetine has been shown to increase the expression of BDNF and its receptor, TrkB, which is involved in neurogenesis, synaptic plasticity, and neuronal survival.[8]
Data Presentation
Table 1: Solubility of Fluoxetine Hydrochloride in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | 0.2 | [1] |
| Ethanol | 12.5 | [1] |
| DMSO | 12.5 | [1] |
| Dimethyl formamide (DMF) | 16 | [1] |
Table 2: Example HPLC Conditions for Enantiomeric Separation of Fluoxetine
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm) | Ovomucoid stationary phase | [4] |
| Mobile Phase | 95:5:0.1 Hexane:Ethanol:DEA | pH 3.5 buffer | [7] |
| Flow Rate | 1.0 mL/min | Not Specified | [4] |
| Detection | UV at 270 nm | Not Specified | [4] |
| Temperature | 25°C | 1°C | [4][7] |
Experimental Protocols
Protocol 1: Enantiomeric Purity Assessment by HPLC
This protocol provides a general guideline for determining the enantiomeric excess of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: A suitable chiral stationary phase column (e.g., CHIRALPAK® IK).
-
Mobile Phase: A pre-mixed and degassed mobile phase (e.g., 95:5:0.1 Hexane:Ethanol:DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5.0 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard of racemic fluoxetine to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the serotonin transporter (SERT).
Caption: Influence of this compound on the BDNF signaling pathway.
Caption: Troubleshooting workflow for common experimental issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Do a Pre-Formulation Study: Fluoxetine and Its Recommendation. — Andréas Astier [andreasastier.com]
- 3. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. Fluoxetine Oral Solution [drugfuture.com]
- 6. Separation of fluoxetine hydrochloride enantiomers on cyclodextrin chiral stationary phase-Academax [academax.com]
- 7. Determination of fluoxetine hydrochloride enantiomeric excess using high-performance liquid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WashU Medicine researchers identify potential for repurposing Prozac to treat rare epilepsy - Department of Neuroscience [neuroscience.wustl.edu]
- 10. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
Optimizing (R)-Fluoxetine Hydrochloride Concentration for Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (R)-Fluoxetine hydrochloride for various in vitro assays. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used. It is also freely soluble in methanol.[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in one of these solvents. Ensure the final concentration of the organic solvent in your cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound has limited solubility in aqueous buffers. For instance, its solubility in Phosphate-Buffered Saline (PBS, pH 7.2) is approximately 0.2 mg/mL.[2] It is recommended to make fresh aqueous dilutions from an organic stock solution for each experiment and not to store aqueous solutions for more than a day to avoid precipitation.[2]
Q3: What is a typical working concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. However, a common starting range for in vitro studies is 0.1 µM to 20 µM.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Are there known differences in the in vitro activity of (R)-Fluoxetine versus (S)-Fluoxetine?
A4: Both the (R) and (S) enantiomers of fluoxetine (B1211875) are potent inhibitors of serotonin (B10506) uptake, with some studies suggesting they are nearly equipotent.[1][2][5][6] However, there can be differences in their effects on other biological targets and in their metabolic rates.[3][5] The primary difference in potency lies in their N-desmethyl metabolites, with (S)-norfluoxetine being a significantly more potent serotonin reuptake inhibitor than (R)-norfluoxetine.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate formation in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. The final concentration of the organic solvent from the stock solution is too high, causing the compound to crash out. | Prepare a fresh dilution of the stock solution immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%). Consider serial dilutions to reach the final desired concentration. |
| High levels of cell death or cytotoxicity | The concentration of this compound is too high for the specific cell line. The cells are sensitive to the organic solvent used for the stock solution. | Perform a dose-response cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your cell line. Include a vehicle control (medium with the same final concentration of the solvent) to assess solvent toxicity.[4] |
| Inconsistent or unexpected experimental results | Degradation of this compound in aqueous solution. Inconsistent preparation of working solutions. Cell line variability or passage number. | Prepare fresh working solutions for each experiment from a frozen stock. Ensure thorough mixing when preparing dilutions. Use cells within a consistent passage number range for all experiments. |
| No observable effect at expected concentrations | The cell line may not express the target (serotonin transporter) or may be insensitive to the effects of (R)-Fluoxetine. The experimental endpoint may not be appropriate for detecting the effects of the compound. The incubation time may be too short. | Verify the expression of the serotonin transporter (SERT) in your cell line if it is the intended target. Consider using alternative assays that measure different cellular processes (e.g., proliferation, apoptosis, neurite outgrowth). Optimize the incubation time by performing a time-course experiment. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of fluoxetine from various studies. Note that most studies use racemic fluoxetine, but the data provides a valuable starting point for designing experiments with (R)-Fluoxetine.
Table 1: Effect of Fluoxetine on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Effect on Viability | Reference |
| Mouse Cortical Neurons | 3 | 24 hours | ~14% decrease | [9] |
| Mouse Cortical Neurons | 10 | 24 hours | ~23% decrease | [9] |
| Mouse Cortical Neurons | 20 | 24 hours | ~59% decrease | [9] |
| Human Hippocampal & Cortical Cells | 0.5 - 75 | Not Specified | Dose-dependent decrease | [4] |
| Human Mesencephalic & Striatal Cells | < 10 | Not Specified | Anti-apoptotic effect | [4] |
| MIN6 Beta Cells | 10 | 72 hours | 19.4% decrease | [3] |
| Human Neuroblastoma (SH-SY5Y) | 25 | 24 hours | 40% decrease | [9] |
Table 2: Effect of Fluoxetine on Cell Proliferation
| Cell Type | Concentration (µM) | Effect on Proliferation | Reference |
| Embryonic Neural Precursor Cells | 1 | Significant increase | [2] |
| Embryonic Neural Precursor Cells | 20 | Significant decrease | [2] |
| MIN6 Beta Cells | 0.1 - 1 | Significant increase | [3] |
| Adult Mouse Hippocampal Cells | 5 mg/kg/day (in vivo) | 1.5-fold increase | [10] |
| Adult Mouse Hippocampal Cells | 10 mg/kg/day (in vivo) | 1.8-fold increase | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final DMSO concentration in the culture wells is below 0.1%.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Proliferation Assessment using BrdU Assay
-
Seed cells in a 96-well plate and treat with different concentrations of this compound as described in the MTT assay protocol.
-
During the final 2-4 hours of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
After the BrdU labeling period, remove the medium and fix the cells.
-
Denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Neutralize the acid and block non-specific antibody binding.
-
Incubate with an anti-BrdU primary antibody.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Express the results as a fold change in proliferation relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for in vitro assays with this compound.
Primary Mechanism of Action: Serotonin Reuptake Inhibition
Caption: Inhibition of serotonin reuptake by this compound at the synapse.
Downstream Signaling Pathways
Caption: Key downstream signaling pathways modulated by this compound.
References
- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine and its two enantiomers as selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent modulation of apoptotic processes by fluoxetine in maturing neuronal cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Fluoxetine hydrochloride stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (R)-Fluoxetine hydrochloride. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least two years.[1] It should be kept in a tightly closed container in a dry, well-ventilated place, and protected from light.[2][3][4][5] Some suppliers may also recommend storage at room temperature for the solid crystalline form.[2] Always refer to the manufacturer's specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A: Stock solutions are typically prepared in organic solvents.
-
Organic Solvents: this compound is soluble in ethanol, DMSO, and DMF.[1] When preparing stock solutions in these solvents, it is recommended to purge the solvent with an inert gas to prevent oxidation.[1]
-
Storage of Organic Stock Solutions: Stock solutions in DMSO can be aliquoted and stored at -20°C for up to 3 months.[5]
-
Aqueous Solutions: The compound has low solubility in aqueous buffers like PBS (~0.2 mg/mL at pH 7.2).[1] It is strongly recommended not to store aqueous solutions for more than one day due to limited stability.[1][6] Prepare fresh aqueous solutions for each experiment.
Q3: My this compound won't dissolve in my aqueous buffer. What should I do?
A: This is a common issue due to the compound's low aqueous solubility.
-
Prepare a concentrated stock solution in an organic solvent first, such as DMSO or ethanol.[1]
-
Perform serial dilutions of the organic stock solution into your aqueous buffer or isotonic saline to reach the final desired concentration.[1]
-
Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid any physiological effects from the solvent in your experiment.[1]
-
If an organic solvent-free solution is required, you can attempt to dissolve the crystalline solid directly in the aqueous buffer, but be aware of the low solubility limit (~0.2 mg/ml in PBS, pH 7.2).[1] Sonication may aid dissolution.
Q4: What are the primary degradation pathways for Fluoxetine (B1211875)?
A: Fluoxetine is susceptible to degradation under several conditions:
-
Hydrolysis: It degrades under acidic conditions. Forced degradation studies show that heating in 0.1N HCl at 80°C for 12 hours can result in approximately 15% degradation.[7] A primary degradation product under acidic stress is α-[2-(methylamino)ethyl]benzene methanol.[7]
-
Photodegradation: The compound is photoreactive and can degrade upon exposure to light, particularly UV radiation.[8][9] This degradation is faster in the presence of agents that generate hydroxyl radicals.[8] A potential photolytic pathway involves the defluorination of the trifluoromethyl group.[8]
-
Oxidation: Fluoxetine can be degraded by oxidizing agents.[10]
Q5: Are there stability differences between (R)- and (S)-Fluoxetine?
A: In vitro, the chemical stability of the (R)- and (S)-enantiomers under conditions of hydrolysis, photolysis, or oxidation is expected to be identical as they share the same chemical properties. However, their metabolic profiles differ significantly. The clearance of R-fluoxetine is about four times greater than that of S-fluoxetine in vivo.[11] While not an issue of chemical stability in storage, this is a critical consideration for experimental design in biological systems.
Quantitative Stability Data
The following tables summarize key quantitative data regarding the stability and properties of Fluoxetine hydrochloride.
Table 1: Storage Conditions and Shelf-Life
| Form | Storage Temperature | Recommended Container | Shelf-Life | Citations |
|---|---|---|---|---|
| Crystalline Solid | -20°C (Long-term) | Tightly sealed, light-resistant | ≥ 2 years | [1] |
| Room Temperature | Tightly sealed, dry | Stable under standard ambient conditions | [2] | |
| Organic Stock (DMSO) | -20°C | Tightly sealed vials | Up to 3 months | [5] |
| Aqueous Solution | 2-8°C | N/A | Not recommended for > 1 day | [1][6] |
| Diluted Aqueous Solution | 5°C or 30°C | Amber glass bottles | At least 8 weeks |[7] |
Table 2: Solubility Data
| Solvent | Approximate Solubility | Citations |
|---|---|---|
| Ethanol | ~12.5 mg/mL | [1] |
| DMSO | ~12.5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~16 mg/mL | [1] |
| PBS (pH 7.2) | ~0.2 mg/mL |[1] |
Table 3: Forced Degradation and Kinetic Data
| Stress Condition | Result | Kinetic Parameter | Citations |
|---|---|---|---|
| Acid Hydrolysis | ~15% degradation | N/A | [7] |
| (0.1N HCl, 80°C, 12 h) | |||
| Acid Hydrolysis (Drastic) | Follows pseudo-first order kinetics | t½ = 0.75 hours | [12] |
| (5N HCl) | |||
| Photodegradation | Degrades in simulated sunlight | t½ = 55.2 hours | [13] |
| (in deionized water) | | | |
Troubleshooting and Experimental Workflows
Logical Flowchart: Troubleshooting Inconsistent Experimental Results
This diagram outlines steps to take if you encounter unexpected or inconsistent results in your experiments involving this compound.
Caption: Troubleshooting flowchart for experiments with (R)-Fluoxetine HCl.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Fluoxetine
This protocol is adapted from published methods and is intended to separate the parent drug from its potential degradation products.[7]
1. Objective: To assess the stability of this compound in the presence of its degradation products using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
0.45 µm nylon filters
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 75 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with orthophosphoric acid) : Acetonitrile : Methanol (55:40:5, v/v/v)[7]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: 227 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Fluoxetine HCl in methanol.
-
Working Standard Solution (100 µg/mL): Dilute the stock solution with the mobile phase.
-
Sample Solution: Prepare samples (e.g., from dosage forms or stability chambers) in mobile phase to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm filter before injection.
5. Forced Degradation Study Procedure:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C for 12 hours. Cool and neutralize with an equivalent amount of 0.1N NaOH. Dilute with mobile phase to the target concentration.[7]
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C for 12 hours. Cool and neutralize with an equivalent amount of 0.1N HCl. Dilute with mobile phase.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours. Dilute with mobile phase.[7]
-
Thermal Degradation: Expose the solid drug powder to dry heat at 80°C for 24 hours. Dissolve and dilute with mobile phase.[7]
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber (as per ICH Q1B guidelines) for a specified duration. Dilute with mobile phase.
6. Analysis: Inject the prepared standard, untreated sample, and all stressed samples into the HPLC system. Record the chromatograms and analyze the results. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main fluoxetine peak.
Workflow Diagram: Forced Degradation Study
Caption: General workflow for a forced degradation stability study.
Mechanism of Action Visualization
Signaling Pathway: SSRI Mechanism of Action
(R)-Fluoxetine is a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI). It exerts its therapeutic effect by blocking the serotonin transporter protein (SERT) on the presynaptic neuron. This action increases the amount of the neurotransmitter serotonin (5-HT) available in the synaptic cleft to bind with postsynaptic receptors.[1][4][14]
Caption: Mechanism of action for (R)-Fluoxetine as an SSRI.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. chiraltech.com [chiraltech.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Fluoxetine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of (R)-Fluoxetine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
The primary challenge is the effective chiral separation of the (R) and (S) enantiomers of fluoxetine (B1211875). Since fluoxetine is often administered as a racemic mixture, accurately quantifying the (R)-enantiomer requires a highly selective chiral stationary phase and optimized mobile phase conditions to achieve baseline resolution.[1][2]
Q2: Why is my (R)-Fluoxetine peak tailing?
Peak tailing for fluoxetine, a basic compound, is commonly caused by secondary interactions between the analyte and the stationary phase.[3] Key reasons include:
-
Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the basic amine group of fluoxetine, leading to peak tailing.[3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of fluoxetine (approximately 9.8), inconsistent ionization can occur, resulting in tailing.[4][5]
-
Column Contamination: Accumulation of contaminants can create active sites that cause peak tailing.[6]
Q3: How can I improve the resolution between the (R) and (S)-fluoxetine peaks?
Improving resolution in chiral separations often involves methodical optimization of several parameters:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for fluoxetine enantiomers.[1][7][8]
-
Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography is crucial. Small amounts of an amine additive, like diethylamine (B46881) (DEA), are often necessary to improve peak shape and resolution.[3][9][10]
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution in chiral separations.[6]
-
Temperature: Column temperature can significantly impact chiral recognition. It is a valuable parameter to screen for optimizing separation.[6]
Q4: My retention times are drifting. What could be the cause?
Retention time instability can arise from several factors:
-
Mobile Phase Changes: Inconsistent mobile phase preparation or degradation over time can alter its composition and affect retention.[11]
-
Temperature Fluctuations: Variations in column temperature can lead to shifts in retention times.[11]
-
Column Equilibration: Chiral stationary phases may require longer equilibration times to achieve stable retention.[6]
-
System Leaks: Even small, undetected leaks in the HPLC system can cause retention time drift.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Use an end-capped column or a column with a polar-embedded phase to shield residual silanols.[3] | Improved peak symmetry and reduced tailing. |
| Add a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1-0.2%) to compete with the analyte for active sites.[3][9][10] | Sharper, more symmetrical peaks. | |
| Inappropriate Mobile Phase pH | For reversed-phase methods, adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. | Consistent protonation of the analyte and minimized secondary interactions. |
| Column Overload | Reduce the sample concentration or injection volume. | Restoration of a symmetrical peak shape. |
| Column Contamination | Flush the column with a strong solvent. If the issue persists, replace the column.[6] | Removal of contaminants and improved peak shape. |
Issue 2: Poor Resolution of Enantiomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase | Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. | Improved separation factor (alpha) and resolution (Rs). |
| Optimize the concentration of the basic additive (e.g., DEA). | Better peak shape and enhanced resolution. | |
| Inappropriate Flow Rate | Reduce the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[1] | Increased analysis time but potentially better separation. |
| Unsuitable Column Temperature | Experiment with different column temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal condition for chiral recognition.[6] | Improved resolution due to changes in enantioselective interactions. |
| Incorrect Chiral Stationary Phase | If optimization fails, consider a different type of chiral stationary phase (e.g., a different polysaccharide derivative). | Finding a CSP with better selectivity for the fluoxetine enantiomers. |
Issue 3: Retention Time Instability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Column Equilibration | Increase the column equilibration time with the mobile phase before starting the analysis.[6] | Stable and reproducible retention times. |
| Mobile Phase Evaporation | Ensure the mobile phase reservoir is properly covered to prevent the evaporation of volatile components. | Consistent mobile phase composition and stable retention. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[6] | Minimized retention time drift due to temperature changes. |
| System Leaks | Perform a system pressure test and check all fittings for any signs of leakage. | A stable system pressure and consistent retention times. |
Experimental Protocols
The following tables summarize typical starting conditions for the chiral HPLC analysis of fluoxetine enantiomers. Optimization will likely be required for your specific instrumentation and application.
Table 1: Normal-Phase HPLC Method for Fluoxetine Enantiomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[1] | CHIRALPAK® IK (250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (98:2:0.2, v/v/v)[1] | n-Hexane / Ethanol / Diethylamine (95:5:0.1, v/v/v)[9] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[9] |
| Temperature | Ambient | 25°C[9] |
| Detection | UV at 226 nm[1] | UV at 270 nm[9] |
| Injection Volume | Not Specified | 5.0 µL[9] |
| Sample Concentration | Not Specified | 1.0 mg/mL in Ethanol[9] |
Table 2: Reversed-Phase HPLC Method for Fluoxetine Enantiomer Separation
| Parameter | Condition |
| Column | Dimethylated β-cyclodextrin (250 mm x 4.6 mm)[12] |
| Mobile Phase | Methanol / 0.1% Triethylamine Acetate (TEAA) buffer (pH 3.8) (25.3:74.7, v/v)[12] |
| Flow Rate | 0.8 mL/min[12] |
| Temperature | 20°C[12] |
| Detection | UV at 226 nm[12] |
| Injection Volume | Not Specified |
| Sample Concentration | Not Specified |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in the chiral HPLC analysis of fluoxetine.
Mechanism of Action: (R)-Fluoxetine and Serotonin (B10506) Reuptake Inhibition
Caption: The inhibitory effect of (R)-Fluoxetine on the serotonin transporter (SERT) in the synaptic cleft.
References
- 1. Chiral separation of fluoxetine hydrochloride by HPLC with amylos...: Ingenta Connect [ingentaconnect.com]
- 2. The multifaceted effects of fluoxetine treatment on cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Separation of fluoxetine hydrochloride enantiomers on cyclodextrin chiral stationary phase-Academax [academax.com]
Technical Support Center: Synthesis of (R)-Fluoxetine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-Fluoxetine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining enantiomerically pure (R)-Fluoxetine?
A1: Several successful strategies exist for the enantioselective synthesis of (R)-Fluoxetine. These methods primarily focus on establishing the chiral center early in the synthesis. Common approaches include the asymmetric reduction of a prochiral ketone, the use of chiral catalysts for key bond-forming reactions, and enzymatic resolutions.[1][2][3] Some prominent examples include:
-
Catalytic Asymmetric Allylation: This method utilizes a chiral catalyst, such as a Ti(IV)/(R)-BINOL-based system, for the enantioselective allylation of benzaldehyde (B42025), leading to a key chiral intermediate.[1][4]
-
Asymmetric Carbonyl-Ene Reaction: A titanium-BINOL catalyst can be employed for the asymmetric carbonyl-ene reaction between benzaldehyde and 3-methylene-2,3-dihydrofuran.[2]
-
Sharpless Asymmetric Dihydroxylation: This method can be used to create a chiral diol intermediate, which is then converted to (R)-Fluoxetine.[2]
-
Enzymatic Reduction: Ketoreductases can be used for the stereoselective reduction of a ketone precursor to the corresponding (R)-alcohol.[1][5]
-
Classical Resolution: Racemic fluoxetine (B1211875) can be resolved using chiral acids, such as mandelic acid, through fractional crystallization.[3]
Q2: How can I improve the yield of the final etherification step?
A2: The final step, a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, is critical for the overall yield. To improve the yield of this step, consider the following:
-
Choice of Base: Strong, non-nucleophilic bases are typically used to deprotonate the alcohol. Sodium hydride (NaH) is commonly employed.[1][4][6] Potassium t-butoxide is another effective option.[7]
-
Solvent: Aprotic polar solvents like DMSO or N-methylpyrrolidone (NMP) are generally preferred to facilitate the SNAr reaction.[1][6][7]
-
Temperature: The reaction is typically heated, often in the range of 80-125°C, to drive it to completion.[1][6][8] Careful optimization of the temperature is necessary to avoid side reactions.
-
Purity of Intermediates: Ensure the precursor, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, is of high purity as impurities can interfere with the reaction.[9]
Q3: What are the main sources of impurities in this compound synthesis?
A3: Impurities can arise from various stages of the synthesis.[9] Key sources include:
-
Starting Materials: Impurities in the starting materials, such as 4-chlorobenzotrifluoride, can carry through the synthesis.[9]
-
Side Reactions in the SNAr Step: Incomplete reaction or side reactions during the etherification can lead to byproducts.
-
Synthesis of the Amino Alcohol Intermediate: The synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine can introduce impurities if not performed under optimal conditions.[9]
-
Racemization: Although less common with robust methods, some conditions could lead to partial racemization, reducing the enantiomeric excess.
Q4: How can I effectively purify the final this compound product?
A4: Purification of the final product is crucial to meet pharmaceutical standards. Common purification methods include:
-
Crystallization: The hydrochloride salt of (R)-Fluoxetine is a crystalline solid and can be purified by recrystallization from suitable solvents like ethyl acetate (B1210297) or toluene.[8] This is also an effective method for enriching the optical purity.[5]
-
Column Chromatography: For smaller scale syntheses or to remove stubborn impurities, silica (B1680970) gel column chromatography can be employed.[10]
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Chiral Induction Step | - Catalyst Activity: Ensure the chiral catalyst is active and handled under appropriate inert conditions. - Reagent Purity: Use high-purity reagents for the asymmetric step. - Reaction Conditions: Optimize temperature, concentration, and reaction time for the specific asymmetric method being used. |
| Poor Yield in Intermediate Steps | - Step-by-Step Analysis: Analyze the yield of each individual step to identify the bottleneck. - Purification Losses: Minimize losses during workup and purification of intermediates. Consider telescoping steps where possible to avoid intermediate isolation. |
| Decomposition During Etherification | - Temperature Control: Carefully control the temperature of the SNAr reaction to avoid thermal degradation. - Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after completion. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst | - Catalyst Loading: Optimize the catalyst loading; too little may result in incomplete asymmetric induction. - Ligand Purity: Ensure the chiral ligand (e.g., (R)-BINOL) is of high enantiomeric purity. |
| Racemization During Synthesis | - pH Control: Avoid strongly acidic or basic conditions in subsequent steps that could potentially racemize the chiral center. - Temperature: High temperatures in certain steps might contribute to racemization. |
| Inaccurate ee Determination | - Analytical Method: Use a validated chiral HPLC or GC method for accurate determination of the enantiomeric excess.[11][12][13][14] Ensure proper separation of the enantiomers. |
Data Presentation
Table 1: Comparison of Selected Enantioselective Synthetic Routes to (R)-Fluoxetine
| Synthetic Method | Starting Material | Key Chiral Step | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Catalytic Asymmetric Allylation | Benzaldehyde | Ti(IV)/(R)-BINOL-based catalytic allylation | 6 | 50% | 99% | [1][4][6] |
| Asymmetric Carbonyl-Ene Reaction | Benzaldehyde | Ti(OiPr)4/(R)-BINOL asymmetric ene reaction | 6 | 56% | >97% | [1][2] |
| Catalytic Asymmetric Epoxidation | N-methyl-trans-cinnamamide | Catalytic asymmetric epoxidation | 4 | 67% | 99% | [1][2] |
| Asymmetric Reduction and Hofmann Rearrangement | Not specified | CBS reduction | Not specified | Not specified | >99% (after crystallization) | [5] |
| One-Pot Imine Formation/Borylation/Reduction | α,β-unsaturated aldehydes | Copper mediated β-borylation | 5 (one-pot) + 1 | 45% | 96% | [15] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Fluoxetine via Catalytic Asymmetric Allylation
This protocol is based on the synthesis described by de Fátima, et al.[1][4][6]
Step 1: Catalytic Asymmetric Allylation of Benzaldehyde
-
In a flame-dried flask under an inert atmosphere, the chiral catalyst is generated in situ from TiCl(OiPr)₃, (R)-BINOL, and other additives in CH₂Cl₂.
-
The solution is cooled to 0°C, and benzaldehyde is added.
-
Allyl(tributyl)tin is then added dropwise, and the reaction is stirred at 0°C for 72 hours.
-
The reaction is quenched, and the product, (R)-1-phenyl-3-buten-1-ol, is purified by column chromatography.
Step 2: Oxidative Cleavage and Reduction
-
The product from Step 1 is subjected to oxidative cleavage using OsO₄ (catalytic) and NaIO₄.
-
The resulting crude aldehyde is then reduced with NaBH₄ in methanol (B129727) to afford (R)-1-phenyl-1,3-propanediol.
Step 3: Mesylation and Amination
-
The diol is selectively mesylated at the primary alcohol using mesyl chloride and triethylamine (B128534) at 0°C.
-
The crude mesylate is then treated with aqueous methylamine (B109427) under reflux to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
Step 4: Etherification
-
The amino alcohol is dissolved in DMSO, and NaH is added at room temperature.
-
The mixture is heated to 80°C for 1 hour.
-
4-chlorobenzotrifluoride is added, and the reaction is heated at 80-100°C for 1 hour.
-
After workup, the free base is obtained.
Step 5: Salt Formation
-
The (R)-Fluoxetine free base is dissolved in a suitable solvent like ether.
-
HCl gas is bubbled through the solution, or an ethereal HCl solution is added to precipitate this compound.
-
The solid is collected by filtration and dried.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the etherification step.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Process for the preparation of fluoxetine - Patent US-5166437-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN104058977A - Synthesis, purification and content control method of fluoxertine hydrochloride capsule impurity - Google Patents [patents.google.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (R)-Fluoxetine Hydrochloride Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of (R)-Fluoxetine hydrochloride during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Fluoxetine (B1211875) Hydrochloride identified under forced degradation conditions?
A1: Forced degradation studies have identified several degradation products of fluoxetine hydrochloride. Under acidic hydrolysis, the primary degradation products are N-methyl-3-hydroxy-3-phenyl propylamine (B44156) (FLX Deg I) and α,α,α-Trifluorotoluene (FLX Deg II). Other reported degradation products include p-trifluoromethyl phenol, 3-phenylpropylamine, and alpha-[2-(methylamino)ethyl]benzene methanol (B129727). Photodegradation studies have shown the formation of 3-phenyl-3-hydroxypropylamine and 4-trifluoromethylphenol.
Q2: Under what conditions does Fluoxetine Hydrochloride typically degrade?
A2: Fluoxetine hydrochloride is susceptible to degradation under various stress conditions. Significant degradation has been observed under acidic and alkaline hydrolysis, as well as oxidative conditions. For instance, heating in 0.1N HCl for 12 hours can lead to approximately 15% degradation. The drug also degrades upon exposure to UV radiation.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for the separation and quantification of fluoxetine and its degradation products. These methods, often coupled with UV or mass spectrometry (LC-MS) detectors, provide the necessary specificity and sensitivity for analysis. Thin-layer chromatography (TLC) combined with densitometry has also been used.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my chromatogram during the analysis of a stressed sample of this compound.
-
Question: What is the likely identity of these unknown peaks? Answer: The unexpected peaks are likely degradation products. Compare their retention times with the known degradation products listed in the FAQs. The primary acid degradation products are N-methyl-3-hydroxy-3-phenyl propylamine and α,α,α-Trifluorotoluene.
-
Question: How can I confirm the identity of these unknown peaks? Answer: Mass spectrometry (MS) is the definitive method for identifying unknown peaks. By coupling your LC system to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown compounds and their fragmentation patterns, which helps in structure elucidation.
-
Question: What should I do if the peaks are not well-resolved? Answer: Method optimization is necessary. Adjusting the mobile phase composition, pH, gradient profile, or column chemistry can improve the separation of fluoxetine from its degradation products. A stability-indicating method should be able to separate the drug from its degradation products effectively.
Issue 2: The degradation of my this compound sample seems to be higher or lower than expected based on literature.
-
Question: Why is there a discrepancy in the degradation percentage? Answer: The extent of degradation is highly dependent on the specific stress conditions applied, including the concentration of the stressor (e.g., acid, base), temperature, and duration of exposure. For example, acid hydrolysis can be performed with varying concentrations of HCl (from 0.1M to 5M) and for different time periods, which will significantly impact the degradation rate.
-
Question: How can I ensure reproducible degradation? Answer: Strictly control and document all experimental parameters. This includes the exact concentration of reagents, temperature, light exposure (for photostability studies), and time. Using a calibrated oven and light chamber is crucial for reproducibility.
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of fluoxetine.
| Stress Condition | Reagents and Conditions | % Degradation of Fluoxetine | Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1N HCl, 80°C, 12 h | ~15% | Not specified in this study | |
| Acid Hydrolysis | 5M HCl | Significant degradation to obtain kinetic data | N-methyl-3-hydroxy-3-phenyl propylamine, α,α,α-Trifluorotoluene | |
| Alkaline Hydrolysis | 2M NaOH, 70°C, 2 h | Degraded | One degradation product | |
| Oxidation | 3% H₂O₂, 70°C, 2 h | Degraded | One degradation product | |
| Thermal Degradation | 70°C, 2 h | Degraded | Not specified | |
| Photodegradation | UV radiation (254 nm), 2 h | Degraded | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 9 mL of 1N HCl.
-
Incubation: Heat the solution at 80°C for 12 hours in a water bath.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N NaOH.
-
Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Photostability Testing
-
Sample Preparation: Expose the solid powder of this compound, as well as a solution of the drug in a suitable solvent, to UV light.
-
Exposure: Place the samples in a photostability chamber and expose them to UV light at 254 nm for 2 hours.
-
Control Sample: Prepare a control sample that is protected from light and stored under the same temperature and humidity conditions.
-
Sample Processing: After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a suitable concentration.
-
Analysis: Analyze both the exposed and control samples using a validated stability-indicating chromatographic method.
Visualizations
Technical Support Center: Overcoming Resistance to (R)-Fluoxetine Hydrochloride in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Fluoxetine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to fluoxetine (B1211875) in cancer cell lines?
A1: While research specifically on this compound is limited, studies on racemic fluoxetine suggest several resistance mechanisms in cancer cells. The primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2] Other contributing factors include alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins like p53, and changes in cell signaling pathways that promote survival and proliferation, such as the ERK and Akt/mTOR pathways.[3][4][5]
Q2: Is there a difference in the anticancer activity or resistance profiles of (R)- and (S)-Fluoxetine?
A2: The current body of scientific literature primarily focuses on the effects of racemic fluoxetine. While the two enantiomers of fluoxetine are known to have similar efficacy in blocking serotonin (B10506) reuptake, they are metabolized differently.[6][7] Specifically, the (R)-enantiomer and its metabolites are reported to inhibit the metabolic enzyme CYP2D6 to a lesser extent than the (S)-enantiomer.[6] However, comprehensive studies directly comparing the anticancer activity and resistance mechanisms of the individual (R)- and (S)-enantiomers of fluoxetine in cancer cell lines are limited. One study suggested that the eudismic ratio for fluoxetine enantiomers is near unity in various biochemical and pharmacological studies, which may indicate similar biological activity.[8] Therefore, for the purpose of overcoming resistance in cancer cell lines, the strategies are currently based on data from racemic fluoxetine.
Q3: How can I determine if my cell line is resistant to this compound?
A3: Resistance can be determined by a cell viability assay, such as the MTT assay, to calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to a sensitive parental cell line or a previously established baseline indicates resistance. An increase of 3- to 10-fold in IC50 is often considered a marker of drug resistance.[9] You can also perform functional assays to assess the activity of efflux pumps or western blotting to analyze the expression levels of resistance-associated proteins like P-glycoprotein.
Q4: What are the general strategies to overcome resistance to fluoxetine?
A4: Overcoming fluoxetine resistance often involves a multi-pronged approach:
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents has been shown to have synergistic effects.[3][10] Fluoxetine can sensitize resistant cells to drugs like doxorubicin (B1662922) and paclitaxel.[2][3]
-
Inhibition of Efflux Pumps: Co-administration of agents that inhibit ABC transporters can increase the intracellular concentration of this compound.
-
Modulation of Signaling Pathways: Targeting survival pathways that are hyperactivated in resistant cells, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, can help restore sensitivity.[4][5]
-
Induction of Apoptosis: Employing agents that can overcome blocks in the apoptotic machinery can enhance the cytotoxic effects of fluoxetine.
Q5: Are there any known synergistic drug combinations with fluoxetine for cancer treatment?
A5: Yes, several studies have reported synergistic effects of fluoxetine with various anticancer drugs. For example, fluoxetine has been shown to enhance the cytotoxicity of doxorubicin in resistant breast cancer cells.[3] It has also demonstrated synergy with temozolomide (B1682018) in glioblastoma and cisplatin (B142131) in cervical cancer models.[10] The combination of fluoxetine and raloxifene (B1678788) has also shown promise in breast cancer models.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High IC50 value for this compound, indicating resistance. | Overexpression of efflux pumps (e.g., P-glycoprotein). | - Perform a western blot to confirm P-gp expression. - Use an efflux pump inhibitor in combination with (R)-Fluoxetine. - Try combining (R)-Fluoxetine with another chemotherapeutic agent that is not a substrate for the same efflux pump. |
| Alterations in apoptotic pathways (e.g., high Bcl-2/Bax ratio). | - Analyze the expression of pro- and anti-apoptotic proteins via western blot. - Combine (R)-Fluoxetine with a Bcl-2 inhibitor. | |
| Activation of pro-survival signaling pathways (e.g., Akt, ERK). | - Assess the phosphorylation status of key signaling proteins (p-Akt, p-ERK) by western blot. - Use specific inhibitors for the activated pathway in combination with (R)-Fluoxetine. | |
| Inconsistent results in cell viability assays (e.g., MTT assay). | Suboptimal cell density. | - Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Variation in drug treatment duration. | - Standardize the incubation time with this compound across all experiments. | |
| Contamination of cell cultures. | - Regularly check for microbial contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Difficulty in detecting apoptosis after treatment. | Insufficient drug concentration or treatment time. | - Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis. |
| Apoptosis detection method is not sensitive enough. | - Try multiple apoptosis assays, such as Annexin V/PI staining for early apoptosis and a TUNEL assay for DNA fragmentation. | |
| Cells are undergoing a different form of cell death (e.g., autophagy, necrosis). | - Look for markers of other cell death pathways, such as LC3-II for autophagy (western blot) or LDH release for necrosis. |
Data Presentation
Table 1: IC50 Values of Fluoxetine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Fluoxetine IC50 (µM) | Notes | Reference |
| HT-29 | Colon Cancer | 6.12 | Monotherapy | [3] |
| HCT116+/+ | Colorectal Cancer | 3.19 ± 0.23 | Monotherapy, p53 wild-type | [3] |
| HCT116-/- | Colorectal Cancer | 4.73 ± 0.5 | Monotherapy, p53 null | [3] |
| C6 | Rat Glioblastoma | 14.7 | Monotherapy | [3] |
| U87-MG | Human Glioblastoma | 21.8 | Monotherapy | [3] |
| U251 | Human Glioblastoma | 22.9 | Monotherapy | [3] |
| U373 | Human Glioblastoma | 48.5 | Monotherapy | [3] |
| SUM149PT | Triple-Negative Breast Cancer | 7.9 | Monotherapy | [3] |
| MCF-7 | Breast Cancer | 7.78 | Monotherapy | |
| Hep3B | Hepatocellular Carcinoma | ~30-100 | Monotherapy, dose-dependent viability reduction | [3] |
| A549 | Non-Small Cell Lung Cancer | 15 | Monotherapy | [11] |
| AGS | Gastric Adenocarcinoma | ~18 (24h), ~15 (48h), ~12 (72h) | Monotherapy | [12] |
| CL1-5-F4 | Non-Small Cell Lung Cancer | 40 | Monotherapy |
Table 2: Synergistic Effects of Fluoxetine with Chemotherapeutic Agents
| Cell Line | Primary Drug | Fluoxetine Combination | Effect | Reference |
| MCF-7/ADM (Doxorubicin-resistant) | Doxorubicin (ADM) | 5 µg/mL Fluoxetine | Reduced ADM IC50 from 13.62 µM to 2.71 µM | [3] |
| HeLa | Cisplatin | 16 µM Fluoxetine | Increased G0/G1 arrest and apoptosis | |
| C6 (Glioblastoma) | Temozolomide (TMZ) | Lower concentrations of Fluoxetine | Synergistic antiproliferative effect | [3] |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
Objective: To assess the cytotoxic effect of this compound and determine its IC50 value.
Materials:
-
This compound stock solution
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for P-glycoprotein (P-gp) and Bcl-2
Objective: To determine the expression levels of the resistance-associated proteins P-gp and Bcl-2.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-gp, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify protein expression relative to the loading control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Mandatory Visualizations
Caption: Key signaling pathways involved in resistance to this compound.
Caption: General experimental workflow for assessing strategies to overcome resistance.
Caption: Logical relationships between different mechanisms of resistance.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antidepressants Fluoxetine Mediates Endoplasmic Reticulum Stress and Autophagy of Non–Small Cell Lung Cancer Cells Through the ATF4-AKT-mTOR Signaling Pathway [frontiersin.org]
- 5. Fluoxetine inhibits the extracellular signal regulated kinase pathway and suppresses growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. williamscancerinstitute.com [williamscancerinstitute.com]
- 11. Antitumor Effect of Fluoxetine on Chronic Stress-Promoted Lung Cancer Growth via Suppressing Kynurenine Pathway and Enhancing Cellular Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoxetine Simultaneously Induces Both Apoptosis and Autophagy in Human Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Fluoxetine hydrochloride dose-response curve optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with (R)-Fluoxetine hydrochloride, with a focus on optimizing dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its primary mechanism is to block the serotonin transporter (SERT) protein on the presynaptic neuron.[3][4] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin and enhanced neurotransmission.[3][4]
Q2: What are the known molecular targets of (R)-Fluoxetine beyond the serotonin transporter (SERT)?
A2: Besides its high affinity for SERT, fluoxetine (B1211875) has been shown to interact with other targets. It exhibits activity at the 5-HT2A and 5-HT2C serotonin receptors.[4] It can also function as an agonist of the σ1-receptor and as a channel blocker of anoctamin 1, a calcium-activated chloride channel.[5]
Q3: Are the (R)- and (S)-enantiomers of fluoxetine equipotent?
A3: Yes, for their primary target, the human serotonin transporter (hSERT), the two enantiomers are considered equipotent. Saturation binding experiments have shown similar dissociation constants (Kd) for both (S)- and (R)-fluoxetine (4.4 ± 0.4 nM and 5.2 ± 0.9 nM, respectively).[6]
Q4: What are typical concentration ranges for in vitro experiments?
A4: The effective concentration in vitro is highly dependent on the cell type and the endpoint being measured. For example, in studies with human conjunctival epithelial cells, slight decreases in viability were seen at 1-5 µM, with marked declines at 10-40 µM.[7] For binding to 5HT2C receptors, the IC50 is around 20 µM.[1] It is always recommended to perform a wide dose-range finding study (e.g., from 1 nM to 100 µM) to determine the optimal concentration range for your specific experimental system.
Q5: What are typical dosage ranges for in vivo animal studies?
A5: In rodent models, doses often range from 2.5 to 10 mg/kg/day administered intraperitoneally (i.p.).[8] Studies in female mice have shown that doses of 5 and 10 mg/kg/day increased hippocampal cell proliferation, while a 2.5 mg/kg/day dose did not produce this effect.[8] The specific dose should be optimized based on the animal model and the intended therapeutic effect.
Troubleshooting Guide
Q1: My cell viability assay results are inconsistent or show high variability. What could be the cause?
A1: Inconsistent results in cell viability assays (like MTT or MTS) can stem from several factors:
-
Chemical Interactions: The assay reagents themselves can interact with the test compound. It is crucial to run a control plate with this compound and the assay reagent in cell-free media to check for any direct chemical reaction that could alter the readout.[9]
-
Cell Seeding Density: Uneven cell seeding can lead to high variability. Ensure you have a homogenous single-cell suspension before plating and allow cells to adhere and stabilize for 24 hours before adding the compound.
-
Incubation Time: The incubation period with both the compound and the assay reagent must be consistent across all plates. Optimize the incubation time for the assay reagent to ensure a robust signal without reaching saturation.[9]
-
Solubilization Issues: In an MTT assay, incomplete solubilization of formazan (B1609692) crystals is a common problem. Ensure the solubilization solution is added to all wells and mixed thoroughly until all color is dissolved before reading the plate.[9]
Q2: I am observing low potency (high IC50/EC50 value) in my cellular assay compared to published data. What should I check?
A2:
-
Compound Stability: Verify the stability of this compound in your culture medium over the course of the experiment. The compound may degrade, leading to a lower effective concentration.
-
Protein Binding: The presence of serum in the culture medium can lead to significant protein binding, reducing the free concentration of the compound available to interact with the cells. Consider reducing the serum percentage or using serum-free medium if your cell line can tolerate it. Fluoxetine is known to be highly bound to plasma proteins like albumin.[5]
-
Cell Line Differences: The expression level of the target protein (e.g., SERT) can vary significantly between different cell lines, affecting the observed potency. Confirm the expression of your target in the cell line you are using.
-
Enantiomeric Purity: Ensure the purity of your this compound sample. Contamination with the other enantiomer or other impurities could potentially affect the results.
Q3: In my receptor binding assay, I'm getting high non-specific binding. How can I reduce it?
A3:
-
Buffer Composition: To minimize binding to serotonin transporters, which can complicate receptor binding studies, perform the assay at 4°C and in a Na+-free binding buffer.[10]
-
Blocking Agents: Include a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: Increase the number and/or volume of washing steps after incubation to more effectively remove unbound radioligand.
-
Filter Plate Pre-treatment: Pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter material itself.
Quantitative Data Summary
Table 1: In Vitro Dose-Response Data for Fluoxetine
| Cell Line / Target | Assay Type | Endpoint | Concentration / Affinity | Reference |
|---|---|---|---|---|
| Human Conjunctival Epithelial Cells | Cell Viability (CCK-8) | % of Control | 93.6% at 1 µM, 86.3% at 5 µM, 54.3% at 20 µM | [7] |
| Human Serotonin Transporter (hSERT) | MS Binding Assay | Kd | 5.2 ± 0.9 nM for (R)-Fluoxetine | [6] |
| Cloned 5HT2C Receptors | Electrophysiology | IC50 | ~20 µM | [1] |
| HeLa cells expressing 5HT2C | Radioligand Binding | Ki | ~65-97 nM | [1] |
| Rat Cerebral Cortex Membranes | Radioligand Binding | IC50 | 103 ± 18 µM |[10] |
Table 2: In Vivo Dosing and Effects of Fluoxetine in Mice
| Dose (i.p.) | Duration | Effect | Reference |
|---|---|---|---|
| 2.5 mg/kg/day | 26 days | No significant change in hippocampal cell proliferation. | [8] |
| 5 mg/kg/day | 26 days | 1.5-fold increase in hippocampal cell proliferation. | [8] |
| 10 mg/kg/day | 26 days | 1.8-fold increase in hippocampal cell proliferation. |[8] |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium (with serum)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common starting point is a 2X concentration series ranging from 200 µM down to 2 nM.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a 100% viability control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or using a plate shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control wells (as 100% viability) and plot the percentage of viability versus the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Receptor Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a target receptor using membranes from cells expressing the receptor and a known radioligand.
Materials:
-
This compound
-
Known radioligand for the target receptor (e.g., [³H]5HT)
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., 5HT2C)
-
Assay Buffer (e.g., 50 mM Tris·HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4, Na+-free)[10]
-
96-well filtration plates (e.g., Millipore Multiscreen-FB)[11]
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand.
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + high concentration of a known non-labeled ligand.
-
Competition: Cell membranes + Radioligand + serial dilutions of this compound.
-
-
Reagent Addition: Add assay buffer, cell membranes (typically 10-50 µg protein/well), and the competing ligands (R-Fluoxetine or non-labeled ligand for NSB) to the appropriate wells.
-
Initiate Reaction: Add the radioligand at a concentration near its Kd value to all wells to start the binding reaction. The final volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C to minimize transporter activity) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]
-
Termination: Terminate the binding reaction by rapid filtration through the 96-well filtration plate using a vacuum manifold.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Signaling Pathways and Workflow Diagrams
Caption: Mechanism of (R)-Fluoxetine as a Selective Serotonin Reuptake Inhibitor (SSRI).
Caption: Fluoxetine's influence on the MAPK/ERK signaling pathway leading to apoptosis.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 4. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (R)-Fluoxetine Hydrochloride: Unraveling Stereospecific Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Fluoxetine hydrochloride with its (S)-enantiomer and the racemic mixture, supported by experimental data. It is designed to assist researchers in evaluating the distinct pharmacological properties of (R)-Fluoxetine and to provide detailed methodologies for key validation studies.
Executive Summary
Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is marketed as a racemic mixture of (R)- and (S)-enantiomers. Emerging research, however, indicates significant pharmacological differences between these stereoisomers. This guide synthesizes data from multiple studies to highlight the unique profile of this compound, focusing on its efficacy, binding affinity, and distinct physiological effects compared to (S)-Fluoxetine and the racemic form.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, offering a clear comparison of the pharmacological properties of (R)-Fluoxetine, (S)-Fluoxetine, and the racemic mixture.
Table 1: Comparative Binding Affinity for the Serotonin Transporter (SERT)
| Compound | Ki (nM) for human SERT | Kd (nM) for human SERT | Source |
| (R)-Fluoxetine | 1.4 | 5.2 ± 0.9 | [1][2] |
| (S)-Fluoxetine | Not explicitly stated, but equipotent to (R)-Fluoxetine | 4.4 ± 0.4 | [2] |
| Racemic Fluoxetine | Not explicitly stated | Not explicitly stated |
Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity.
Table 2: Comparative Effects on Ion Channels
| Compound | Target | IC50 (µM) | Effect | Source |
| (R)-Fluoxetine | Neuronal Ca2+ Channels | - | More effective inhibitor than (S)-Fluoxetine | [3] |
| (S)-Fluoxetine | Neuronal Ca2+ Channels | - | Less effective inhibitor than (R)-Fluoxetine | [3] |
| Racemic Fluoxetine | Neuronal Ca2+ Channels | 22.3 ± 3.6 | Inhibition of Ba2+ current | [3] |
| (R)-Fluoxetine | Cardiac Ca2+ Channels | - | Less effective blocker than (S)-Fluoxetine | [3] |
| (S)-Fluoxetine | Cardiac Ca2+ Channels | - | More effective blocker than (R)-Fluoxetine | [3] |
| Racemic Fluoxetine | Voltage-gated K+ Channels (PC12 cells) | 16.0 | Inhibition | [4] |
| Racemic Fluoxetine | Voltage-gated Ca2+ Channels (PC12 cells) | 13.4 | Inhibition | [4] |
| Racemic Fluoxetine | Voltage-gated Na+ Channels (PC12 cells) | 25.6 | Inhibition | [4] |
| (R)-Fluoxetine | Nav1.5 Channels | 46.7 ± 3.1 | Blockade | [5] |
| (S)-Fluoxetine | Nav1.5 Channels | 40.0 ± 2.6 | Blockade | [5] |
| Racemic Fluoxetine | Nav1.5 Channels | 39.4 ± 2.0 | Blockade | [5] |
IC50 is the half-maximal inhibitory concentration.
Table 3: Comparative In Vivo Efficacy and Pharmacokinetics
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Racemic Fluoxetine | Source |
| Anticonvulsant Effect | More pronounced than (S)-Fluoxetine in a mouse epilepsy model.[3] | Less pronounced than (R)-Fluoxetine.[3] | Effective from 10 mg/kg.[6] | [3][6] |
| Brain Concentration (at 5 weeks) | 34.9 µM (80 mg/day) / 41.4 µM (120 mg/day) | - | 25.5 µM (20 mg/day) | [7] |
| Half-life (t1/2) | ~47.63 hours | ~42.64 hours | 1-3 days (acute), 4-6 days (chronic) | [8] |
| Clearance | ~4-fold higher than (S)-Fluoxetine.[9] | Lower than (R)-Fluoxetine.[9] | - | [9] |
| Metabolite (Norfluoxetine) Activity | (R)-norfluoxetine is a less potent serotonin uptake inhibitor.[10][11] | (S)-norfluoxetine is a more potent serotonin uptake inhibitor.[10][11][12] | - | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments cited in the comparison of fluoxetine enantiomers.
SERT Binding Affinity Assay
This protocol outlines a method for determining the binding affinity of (R)-Fluoxetine and its counterparts to the human serotonin transporter (hSERT).
-
Objective: To quantify the binding affinity (Ki and Kd values) of fluoxetine enantiomers to hSERT.
-
Materials:
-
HEK-293 cells stably expressing hSERT.
-
(S)-Fluoxetine and this compound.
-
Radioligand such as [3H]imipramine or a fluorescently labeled ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation fluid and counter or fluorescence plate reader.
-
-
Procedure:
-
Membrane Preparation: Homogenize hSERT-expressing HEK-293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Saturation Binding Assay (for Kd):
-
Incubate cell membranes with increasing concentrations of the radioligand in the presence and absence of a high concentration of a non-labeled competitor (to determine non-specific binding).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free ligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding Assay (for Ki):
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds ((R)-Fluoxetine, (S)-Fluoxetine, racemic fluoxetine).
-
Follow the incubation, filtration, and washing steps as in the saturation assay.
-
Measure the bound radioactivity.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
-
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol describes the methodology for assessing the effects of fluoxetine enantiomers on voltage-gated ion channels.
-
Objective: To measure the inhibitory effects (IC50) of fluoxetine enantiomers on specific ion channels (e.g., Na+, K+, Ca2+).
-
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK-293 cells stably expressing Nav1.5).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
(R)-Fluoxetine, (S)-Fluoxetine, and racemic fluoxetine solutions.
-
-
Procedure:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit ionic currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of the test compounds and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the current amplitudes to the baseline control.
-
Plot the normalized current as a function of drug concentration and fit the data to a dose-response curve to determine the IC50.
-
-
Forced Swim Test for Antidepressant-like Activity
This protocol details a common behavioral test to evaluate the antidepressant-like effects of fluoxetine enantiomers in rodents.
-
Objective: To assess the antidepressant-like activity by measuring the immobility time of mice in an inescapable water tank.
-
Materials:
-
Male mice (e.g., C57BL/6).
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter).
-
Water at a controlled temperature (23-25°C).
-
(R)-Fluoxetine, (S)-Fluoxetine, and racemic fluoxetine solutions for injection.
-
Video recording and analysis software.
-
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compounds or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a specific time before the test (e.g., 30 minutes).
-
Test Session:
-
Fill the cylinders with water to a depth where the mice cannot touch the bottom with their tails or paws (e.g., 15 cm).
-
Gently place each mouse into a cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Mechanism of Action of (R)-Fluoxetine HCl.
Caption: (R)-Fluoxetine and the BDNF Signaling Pathway.
Caption: Anti-inflammatory Effect via NF-κB Pathway.
Caption: Workflow for Validating (R)-Fluoxetine HCl.
References
- 1. ClinPGx [clinpgx.org]
- 2. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by fluoxetine of voltage-activated ion channels in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine Blocks Nav1.5 Channels via a Mechanism Similar to That of Class 1 Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norfluoxetine and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug concentrations in mouse brain at pharmacologically active doses of fluoxetine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
A Comparative In Vivo Analysis: (R)-Fluoxetine Hydrochloride vs. Racemic Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of (R)-Fluoxetine hydrochloride and racemic fluoxetine (B1211875), focusing on their performance with supporting experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences between the single enantiomer and the racemic mixture of this widely studied selective serotonin (B10506) reuptake inhibitor (SSRI).
Executive Summary
Fluoxetine, a cornerstone in the treatment of depression and other psychiatric disorders, is a chiral molecule existing as (R)- and (S)-enantiomers. While racemic fluoxetine, a 50:50 mixture of both enantiomers, has been the clinically approved form for decades, research into the distinct properties of the individual enantiomers has revealed significant differences in their in vivo profiles. This guide synthesizes key findings from preclinical and clinical studies, comparing (R)-fluoxetine and racemic fluoxetine across efficacy in behavioral models, pharmacokinetics, and potential side effects. The data suggests that (R)-fluoxetine may offer a superior profile in some aspects, including enhanced cognitive effects and potentially a better safety margin concerning certain cardiac effects, although higher doses may be required to achieve comparable brain concentrations of active moieties to the racemate.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vivo studies, offering a direct comparison between (R)-fluoxetine and racemic fluoxetine.
Table 1: Comparative Efficacy in In Vivo Behavioral Models
| Parameter | (R)-Fluoxetine | Racemic Fluoxetine | Animal Model | Key Findings |
| Antidepressant-like Effect (Forced Swim Test) | Superior effect compared to (S)-fluoxetine.[1] | Effective in reducing immobility. | Mice | (R)-fluoxetine demonstrated a more robust antidepressant-like profile.[1] |
| Anxiolytic-like Effect (Elevated Plus Maze) | Superior effect compared to (S)-fluoxetine.[1] | Demonstrates anxiolytic effects. | Mice | (R)-fluoxetine showed greater efficacy in reducing anxiety-like behaviors.[1] |
| Cognitive Flexibility (Behavioral Sequencing Task) | Rapid acquisition of behavioral sequencing and enhanced cognitive flexibility.[1] | Less effective than (R)-fluoxetine in promoting cognitive flexibility. | Mice | (R)-fluoxetine-treated mice showed improved learning and cognitive flexibility.[1] |
| Hippocampal Cell Proliferation | Increased cell proliferation, particularly in the suprapyramidal blade of the dentate gyrus.[1] | Increases hippocampal cell proliferation. | Mice | The effect of (R)-fluoxetine on neurogenesis was more pronounced.[1] |
Table 2: Comparative In Vivo Pharmacokinetics
| Parameter | (R)-Fluoxetine | Racemic Fluoxetine | Species | Key Findings |
| Brain Concentration (at steady state) | 34.9 µM (80 mg/day), 41.4 µM (120 mg/day) | 25.5 µM (20 mg/day) | Human | Higher doses of (R)-fluoxetine are needed to achieve brain levels of active drug comparable to racemic fluoxetine.[2][3] |
| Metabolism | Primarily metabolized by CYP2C9 to R-norfluoxetine.[4] | Metabolized by multiple CYP enzymes (CYP2D6, CYP2C9, etc.) to R- and S-norfluoxetine.[4][5] | Human | The enantiomers have different primary metabolic pathways.[4] |
| Active Metabolite (Serotonin Reuptake Inhibition) | R-norfluoxetine is a less potent serotonin reuptake inhibitor.[6] | S-norfluoxetine is a potent serotonin reuptake inhibitor (approx. 20-fold more potent than R-norfluoxetine).[7] | Rat, Mouse | The primary active metabolite of the S-enantiomer is significantly more potent.[6][7] |
| Clearance | Clearance is approximately 4-fold higher than that of (S)-fluoxetine.[5] | Exhibits non-linear pharmacokinetics with clearance decreasing with chronic dosing.[8] | Human | (R)-fluoxetine is cleared more rapidly from the body.[5] |
Table 3: Comparative In Vivo Side Effect Profile
| Side Effect | (R)-Fluoxetine | Racemic Fluoxetine | Species | Key Findings |
| QTc Interval Prolongation | Mean increase of 44 ms (B15284909) at 120 mg/day.[2][3] | Not specified in the compared study, but a known risk with high doses. | Human | High doses of (R)-fluoxetine may pose a risk for QTc prolongation, which led to the discontinuation of its clinical development for depression.[2][3][9] |
| Cardiac Calcium Channel Blockade | Less effective than the (S)-enantiomer in blocking cardiac calcium channels.[10] | Blocks cardiac calcium channels. | Canine | (R)-fluoxetine may have a more favorable cardiac safety profile at the cellular level compared to the (S)-enantiomer.[10] |
| Neuronal Calcium Channel Blockade | More effective than the (S)-enantiomer in blocking neuronal calcium channels.[10] | Blocks neuronal calcium channels. | Rat | The stronger effect on neuronal calcium channels may contribute to its anticonvulsant properties.[10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess antidepressant-like activity in rodents.
-
Apparatus: A cylindrical, transparent tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm deep).
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Behavior is recorded, often by video, for later analysis.
-
The key behaviors measured are immobility (floating passively), swimming, and climbing.
-
The duration of immobility during the last 4 minutes of the test is the primary endpoint. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Drug Administration: (R)-fluoxetine, racemic fluoxetine, or vehicle is administered at a specified time before the test, often chronically over several weeks to model clinical antidepressant effects.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.
-
Procedure:
-
A mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video tracking system.
-
The primary measures are the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent in and/or entries into the open arms is interpreted as a reduction in anxiety-like behavior (anxiolytic effect).
-
-
Drug Administration: Test compounds are administered prior to the test session according to the study design.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vivo comparison of (R)-fluoxetine and racemic fluoxetine.
Caption: Mechanism of Action: Serotonin Reuptake Inhibition.
Caption: In Vivo Metabolism of Fluoxetine Enantiomers.
Caption: General Experimental Workflow for In Vivo Behavioral Studies.
References
- 1. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoxetine and its two enantiomers as selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of brain and serum pharmacokinetics of R-fluoxetine and racemic fluoxetine: A 19-F MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preskorn.com [preskorn.com]
- 9. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Fluoxetine and Other Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Fluoxetine with other commonly prescribed Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), including racemic fluoxetine (B1211875), sertraline (B1200038), paroxetine (B1678475), citalopram, and escitalopram. The analysis focuses on pharmacological profiles, preclinical efficacy, and side-effect profiles, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Comparative Overview
The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.[1] However, the affinity and selectivity for SERT, as well as off-target activities, vary among different SSRIs, influencing their therapeutic and adverse effect profiles.
Binding Affinities for Monoamine Transporters
The binding affinities (Ki, nM) of (R)-Fluoxetine and other selected SSRIs for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| (R)-Fluoxetine | 1.4 | >1000 | >1000 |
| (S)-Fluoxetine | 0.9 | >1000 | >1000 |
| Sertraline | 0.29 | 25 | 250 |
| Paroxetine | 0.1 | 40 | 160 |
| Citalopram | 1.8 | >10000 | >10000 |
| Escitalopram | 1.1 | 6180 | >10000 |
Data compiled from multiple sources.
(R)-Fluoxetine and its enantiomer, (S)-Fluoxetine, are potent and selective inhibitors of SERT.[2] Sertraline and paroxetine exhibit moderate affinity for NET, while sertraline also shows some affinity for DAT.[3] Citalopram and its S-enantiomer, escitalopram, are highly selective for SERT.
Metabolism and Pharmacokinetics
Fluoxetine is metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its active metabolite, norfluoxetine (B159337). Both enantiomers of fluoxetine and norfluoxetine are potent inhibitors of CYP2D6. The S-enantiomer of fluoxetine is cleared more slowly than the R-enantiomer. Notably, (S)-norfluoxetine is a significantly more potent serotonin reuptake inhibitor than (R)-norfluoxetine. The long half-life of fluoxetine and norfluoxetine distinguishes it from other SSRIs and can lead to a prolonged period to reach steady-state concentrations and a longer washout period.
Preclinical Efficacy in Animal Models of Depression
The antidepressant-like effects of SSRIs are commonly evaluated in rodent models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that antidepressants reduce the immobility time of animals when placed in an inescapable, stressful situation.
Comparative Efficacy Data
Studies have shown that (R)-Fluoxetine demonstrates superior effects compared to (S)-Fluoxetine in the forced swim and tail suspension tests in mice.[4][5] In the rat forced swim test, both fluoxetine and sertraline have been shown to selectively increase swimming behavior, which is in contrast to norepinephrine reuptake inhibitors that tend to increase climbing behavior.[6] While direct comparative studies of (R)-Fluoxetine against other SSRIs in these models are limited, the existing data for racemic fluoxetine suggest comparable efficacy to other SSRIs in reducing immobility.[7][8]
Comparative Side-Effect Profiles
The side-effect profiles of SSRIs are largely related to their mechanism of action and off-target receptor interactions.
A meta-analysis of clinical trials revealed that fluoxetine, when compared to other antidepressants, is associated with more activating and gastrointestinal side effects.[7] When compared specifically to other SSRIs, the overall incidence of side effects is similar.[7]
Cardiovascular Effects
While generally considered to have a better cardiovascular safety profile than tricyclic antidepressants, some SSRIs have been associated with cardiovascular side effects.[9] A network meta-analysis of randomized controlled trials in elderly Chinese patients with depression suggested that fluoxetine had the highest probability of cardiovascular adverse reactions among the studied SSRIs (escitalopram, sertraline, citalopram, paroxetine, and fluoxetine).[10] In contrast, another study found that fluoxetine treatment in depressed patients with heart disease was not associated with significant adverse cardiac events and did not demonstrate the cardiovascular effects seen with nortriptyline.[11] Preclinical studies have indicated that both enantiomers of fluoxetine can block cardiac calcium channels, with (R)-fluoxetine being less effective in this regard, suggesting a potentially lower risk of certain cardiac side effects.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram.
-
Test Compound: (R)-Fluoxetine or other SSRIs.
-
Reference Compound: A known potent SERT inhibitor (e.g., paroxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates, cell harvester, filter mats, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (Assay Buffer only), non-specific binding (a high concentration of a non-labeled SERT inhibitor), and various concentrations of the test compound.
-
Add the cell membrane preparation to each well.
-
Add [³H]Citalopram at a concentration near its dissociation constant (Kd).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold Wash Buffer.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Forced Swim Test (FST) Protocol (Mouse)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Transparent cylindrical containers (e.g., 25 cm high, 10 cm in diameter).
-
Water maintained at 23-25°C.
-
Video recording equipment.
Procedure:
-
Fill the cylinders with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place a mouse into the cylinder.
-
Record the session for a total of 6 minutes.
-
After the 6-minute session, remove the mouse, dry it thoroughly, and return it to its home cage.
-
The water should be changed between animals.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.[13]
Tail Suspension Test (TST) Protocol (Mouse)
Objective: To evaluate the antidepressant-like effect of a compound by measuring the immobility time of a mouse suspended by its tail.
Materials:
-
A horizontal bar or shelf for suspension.
-
Adhesive tape.
-
A chamber or box to enclose the suspended mouse, preventing it from seeing its surroundings.
-
Video recording equipment.
Procedure:
-
Attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by taping its tail to the horizontal bar, ensuring it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
Record the entire 6-minute session.
-
Score the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for respiration.[12][14]
Visualizations
Caption: Mechanism of action of SSRIs.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline - Wikipedia [en.wikipedia.org]
- 4. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of cardiovascular effects of fluoxetine, a selective serotonin reuptake inhibitor, compared to tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative cardiovascular safety of selective serotonin reuptake inhibitors (SSRIs) among Chinese senile depression patients: A network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Potential Adverse Cardiovascular Effects of Treatment With Fluoxetine and Other Selective Serotonin Reuptake Inhibitors (SSRIs) in Patients With Geriatric Depression: Implications for Atherogenesis and Cerebromicrovascular Dysregulation [frontiersin.org]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Fluoxetine Hydrochloride and Citalopram Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between antidepressant compounds is paramount. This guide provides an objective comparison of the efficacy of (R)-Fluoxetine hydrochloride and citalopram (B1669093), focusing on their pharmacological profiles, clinical and preclinical data, and the intracellular signaling pathways they modulate.
Executive Summary
(R)-Fluoxetine, an enantiomer of the widely prescribed fluoxetine (B1211875), and citalopram, a highly selective serotonin (B10506) reuptake inhibitor (SSRI), are both effective in the treatment of major depressive disorder. While their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), notable differences in their broader pharmacological profiles may contribute to variations in their clinical efficacy and side-effect profiles. This guide delves into these differences, presenting supporting experimental data to inform further research and development.
Pharmacological Profile: A Quantitative Comparison
The binding affinities of (R)-Fluoxetine and citalopram for the serotonin transporter (SERT) and the 5-HT2C receptor are key determinants of their pharmacological activity. The following table summarizes their in vitro binding affinities, presented as inhibitor constant (Ki) values. Lower Ki values indicate higher binding affinity.
| Compound | Target | Kᵢ (nM) | Species | Reference |
| (R)-Fluoxetine | Human SERT | 1.4 | Human | [1] |
| Escitalopram (S-Citalopram) | Human SERT | 1.1 | Human | [1] |
| (R)-Fluoxetine | 5-HT2C Receptor | 64 | Human | [1] |
| Citalopram | 5-HT2C Receptor | 298 | Rat | [2] |
| Fluoxetine (racemic) | 5-HT2C Receptor | 55.4 | Rat | [2] |
Preclinical Efficacy and Experimental Protocols
Animal models of depression are crucial for the preclinical evaluation of antidepressant efficacy. The Forced Swim Test (FST) is a widely used behavioral paradigm to assess antidepressant-like activity.
Experimental Protocol: Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant effect.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Acclimation: Animals are handled for several days before the test to minimize stress.
-
Pre-test Session (Day 1): Each animal is individually placed in the swim cylinder for a 15-minute period. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound (e.g., (R)-Fluoxetine, citalopram) or vehicle at a specified time before the test. Each animal is then placed back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the test session. Active behaviors like swimming and climbing are also often scored.
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Clinical Efficacy: A Head-to-Head Comparison
A multicenter, double-blind, randomized phase III clinical trial directly compared the efficacy and tolerability of racemic fluoxetine and citalopram in patients with unipolar major depression.[4][5]
Clinical Trial Protocol Summary
-
Study Design: 8-week, double-blind, randomized, parallel-group, multicenter trial.[4][5]
-
Participants: 357 adult patients (aged 18-65 years) diagnosed with unipolar major depression according to DSM-III-R criteria.[4]
-
Intervention: Patients received either 20 mg/day of fluoxetine or 20 mg/day of citalopram.[4][5]
-
Primary Efficacy Measures:
-
Key Findings:
-
Both fluoxetine and citalopram produced a significant reduction in MADRS and HAMD scores from baseline, with no statistically significant difference between the two treatment groups in overall efficacy.[4][5]
-
Citalopram demonstrated an earlier onset of therapeutic action compared to fluoxetine.[4][5]
-
Signaling Pathways and Mechanisms of Action
While both (R)-Fluoxetine and citalopram are SSRIs, their downstream signaling effects appear to diverge, which may account for differences in their clinical profiles.
Primary Mechanism: Serotonin Reuptake Inhibition
Both drugs bind to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
References
- 1. drugs.com [drugs.com]
- 2. Fluoxetine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citalopram versus fluoxetine: a double-blind, controlled, multicentre, phase III trial in patients with unipolar major depression treated in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: (R)-Fluoxetine Hydrochloride vs. Sertraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of (R)-Fluoxetine hydrochloride and Sertraline (B1200038), two selective serotonin (B10506) reuptake inhibitors (SSRIs). While both compounds share a primary mechanism of action, nuanced differences in their pharmacology may lead to distinct adverse event profiles. This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons and the underlying biological mechanisms.
Executive Summary
(R)-Fluoxetine, an enantiomer of the widely prescribed antidepressant fluoxetine (B1211875), has been a subject of research interest for its potential to offer a refined therapeutic window with an altered side effect profile compared to its racemic parent compound and other SSRIs like sertraline. Preclinical studies and limited clinical data suggest that (R)-Fluoxetine may exhibit a different cardiac safety profile. However, its clinical development was halted due to concerns of QT interval prolongation at higher doses. Sertraline, a well-established SSRI, has a well-documented side effect profile characterized by a higher incidence of certain gastrointestinal and sexual side effects compared to racemic fluoxetine. This guide will delve into the specifics of these differences, presenting the available data for a comprehensive comparison.
Comparative Side Effect Profiles
The following table summarizes the reported incidence of common adverse events for racemic fluoxetine (as a proxy for (R)-Fluoxetine where specific data is unavailable) and sertraline, based on clinical trial data and user-reported information. It is crucial to note that direct head-to-head clinical trial data for this compound versus sertraline is limited.
| Side Effect Category | Adverse Event | Racemic Fluoxetine (%)[1][2] | Sertraline (%)[1][2] | Key Considerations |
| Gastrointestinal | Nausea | 7.2 | 12.1 | Sertraline is associated with a higher incidence of nausea.[3] |
| Diarrhea | Common | Common | Incidence is often dose-dependent for both drugs. | |
| Dry Mouth | Common | Common | A frequent side effect of many antidepressants. | |
| Loss of Appetite | 5.6 | Less Common | More frequently reported with fluoxetine. | |
| Neurological | Insomnia | 8.6 | 10.7 | Both medications can interfere with sleep patterns. |
| Anxiety | 17.1 | 18.0 | Can be an initial side effect that may subside over time. | |
| Headache | Less Common | 7.7 | A common non-specific side effect. | |
| Tiredness/Fatigue | 7.2 | 7.2 | Reported at similar rates for both drugs. | |
| Sexual Dysfunction | Sexual Dysfunction | 6.5 | 6.9 | A well-documented class effect of SSRIs. |
| Decreased Libido | Common | Common | Often a reason for non-adherence to treatment. | |
| Ejaculatory Delay | Common | Common | Can be a significant concern for male patients. | |
| Cardiovascular | QT Prolongation | Potential risk, especially with (R)-enantiomer at high doses | Low risk at therapeutic doses[4] | Clinical development of (R)-fluoxetine was halted due to this concern. |
Experimental Protocols
Assessment of Side Effects in Clinical Trials
The data presented in this guide is derived from various clinical trials and observational studies. The general methodology for assessing side effects in these studies is as follows:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.
-
Patient Population: Clearly defined patient populations with specific psychiatric diagnoses (e.g., Major Depressive Disorder).
-
Data Collection: Spontaneously reported adverse events by patients are recorded at each study visit. Standardized questionnaires and rating scales, such as the Systematic Assessment for Treatment Emergent Events (SAFETY), are also utilized to systematically query for a wide range of potential side effects.[2]
-
Data Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical comparisons are made between the active drug(s) and placebo or a comparator drug to determine if the incidence of an adverse event is significantly higher in the active treatment group.
Signaling Pathways and Mechanisms of Side Effects
The following diagrams illustrate the key signaling pathways implicated in the common side effects of SSRIs like (R)-Fluoxetine and Sertraline.
Serotonin Transporter (SERT) Inhibition and Downstream Effects
The primary mechanism of action for both (R)-Fluoxetine and Sertraline is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This action, however, also triggers a cascade of downstream events that contribute to both therapeutic effects and adverse reactions.
Putative Mechanism of SSRI-Induced Sexual Dysfunction
SSRI-induced sexual dysfunction is a common and distressing side effect. The exact mechanisms are not fully elucidated but are thought to involve the complex interplay between serotonin and other neurotransmitter systems, particularly dopamine.
GABAergic Signaling and Fluoxetine
Recent research suggests that fluoxetine may also modulate GABAergic signaling, which could contribute to both its therapeutic effects and some of its side effects, such as anxiety or changes in neuronal excitability.
Conclusion
The decision to advance a particular drug candidate requires a thorough understanding of its potential benefits and risks. While this compound showed promise for a differentiated profile, concerns regarding cardiac safety, specifically QT prolongation at high doses, led to the cessation of its clinical development. Sertraline remains a widely used and effective antidepressant, but its side effect profile, particularly concerning gastrointestinal and sexual side effects, necessitates careful patient selection and management.
This guide highlights the importance of enantiomer-specific pharmacological profiling and the need for direct comparative clinical trials to accurately assess the relative safety and tolerability of new chemical entities. Further research into the precise molecular mechanisms underlying the side effects of SSRIs will be crucial for the development of future antidepressants with improved therapeutic indices.
References
Replicating Published Findings on (R)-Fluoxetine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Fluoxetine hydrochloride with its enantiomeric and racemic counterparts, supported by experimental data from published literature. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
Comparative Analysis of Enantioselective Synthesis
The enantioselective synthesis of (R)-Fluoxetine is crucial for studying its specific pharmacological effects. Various methods have been reported, each with distinct advantages in terms of yield and enantiomeric excess (ee). A summary of these findings is presented below.
| Starting Material | Key Reaction/Catalyst | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Benzaldehyde | Catalytic asymmetric allylation with Maruoka's catalyst | 50 | 99 | [1][2] |
| Benzaldehyde | Asymmetric carbonyl-ene reaction with Ti[OCH(CH3)2]4/(R)-BINOL | 56 | >97 | [3] |
| α,β-Unsaturated aldehydes | Imine formation/copper-mediated β-borylation/transimination/reduction/oxidation | 45 | 96 | [4] |
Chiral Resolution of Fluoxetine (B1211875) Enantiomers
The separation of fluoxetine enantiomers is essential for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a commonly employed technique.
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK® IK | Hexane/Ethanol (B145695)/Diethylamine (B46881) (95:5:0.1) | Not Reported | Baseline separation | [5] |
| Tris-(3,5-dimethylphenyl carbamate) cellulose | Hexane/Isopropyl alcohol/Diethylamine (98:2:0.2) | Not Reported | >1.5 (baseline) | [6] |
| Chiralpak AD-RH and Chiralpak AD | Various | Discussed in reference | Discussed in reference | [7] |
| Chiralpak IC | Hexane/2-Propanol with diethylamine | Good separation | Good separation | [8] |
Pharmacological and Pharmacokinetic Comparison
(R)-Fluoxetine, (S)-Fluoxetine, and the racemic mixture exhibit differences in their pharmacological activity and pharmacokinetic profiles. These distinctions are critical for understanding their therapeutic effects and potential side effects.
Pharmacodynamics
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Racemic Fluoxetine | Reference |
| Serotonin (B10506) Reuptake Inhibition | Potent | Slightly more potent | Potent | [9][10][11] |
| Neuronal Ca2+ Channel Inhibition (at 5 µM) | 28 ± 3% | 18 ± 2% | - | [12] |
| Cardiac Ca2+ Channel Block (at 3 µM) | 49.1 ± 2.2% | 56.3 ± 2.2% | - | [12] |
| Anticonvulsant Effect | More pronounced | Less pronounced | Effective | [12] |
| Learning and Cognitive Flexibility Enhancement | More effective | Less effective | - | [13] |
Pharmacokinetics
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Norfluoxetine (Metabolite) | Reference |
| Elimination Half-life | Shorter | Longer | 4-16 days | [14][15] |
| Metabolism | Metabolized by CYP2D6, CYP2C9, CYP2C19 | Metabolized by CYP2D6, CYP2C9, CYP2C19 | (S)-norfluoxetine is a more potent SSRI | [9][11][16] |
| Plasma Concentrations | Less variable | More variable | - | [9] |
| CYP2D6 Inhibition | Lesser extent | Greater extent | - | [9][17] |
Experimental Protocols
Enantioselective Synthesis of this compound (via Asymmetric Allylation)
This protocol is a summary of the method described by de Fátima et al. (2005).[1][2]
-
Asymmetric Allylation: Benzaldehyde is reacted with allyl-n-tributyltin in the presence of Maruoka's catalyst (a chiral bis-Ti(IV) oxide) in chloroform (B151607) at 0°C for 72 hours.
-
Oxidative Cleavage and Reduction: The resulting homoallylic alcohol is treated with osmium tetroxide and sodium periodate, followed by reduction with sodium borohydride (B1222165) in methanol (B129727) to yield (R)-1-phenyl-1,3-propanediol.
-
Mesylation: The diol is reacted with methanesulfonyl chloride and triethylamine (B128534) at 0°C to regioselectively form the corresponding mesylate.
-
Amination: The mesylate is treated with a 40% aqueous solution of methylamine (B109427) under reflux to produce (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Nucleophilic Aromatic Substitution: The sodium salt of the amino alcohol is reacted with 4-chlorobenzotrifluoride (B24415) in DMSO at 80-100°C.
-
Salt Formation: The resulting free base is dissolved in ether, and hydrogen chloride gas is bubbled through the solution to precipitate this compound.
Chiral Separation of Fluoxetine Enantiomers by HPLC
The following is a general protocol based on the work of Umstead (2017) and others.[5][6]
-
Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm), is used.
-
Mobile Phase: A mixture of hexane, ethanol (or isopropanol), and diethylamine (e.g., 95:5:0.1 v/v/v) is prepared. The exact ratio may require optimization.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: UV detection at 270 nm.
-
Temperature: The separation is performed at a constant temperature, for example, 25°C.
-
Sample Preparation: A solution of racemic fluoxetine (e.g., 1.0 mg/mL) is prepared in a suitable solvent like ethanol.
-
Injection: An appropriate volume (e.g., 5.0 µL) of the sample is injected onto the column.
Visualizations
Signaling Pathway of Fluoxetine
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It primarily acts by blocking the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft.
Caption: Mechanism of action of (R)-Fluoxetine as a selective serotonin reuptake inhibitor.
Experimental Workflow for Enantioselective Synthesis
The following diagram illustrates the key stages in the enantioselective synthesis of this compound.
Caption: Workflow for the enantioselective synthesis of this compound.
References
- 1. scielo.br [scielo.br]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chiraltech.com [chiraltech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved 4. Fluoxetine is a selective serotonin reuptake | Chegg.com [chegg.com]
- 11. ClinPGx [clinpgx.org]
- 12. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluoxetine Enantiomers in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is administered as a racemic mixture of its two enantiomers: (R)-fluoxetine and (S)-fluoxetine. While both enantiomers contribute to the drug's therapeutic effects, emerging evidence from preclinical behavioral studies suggests they possess distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of (R)- and (S)-fluoxetine across various behavioral paradigms, supported by quantitative data and detailed experimental protocols to inform future research and drug development efforts.
Summary of Quantitative Behavioral Data
The following tables summarize the key quantitative findings from head-to-head comparative studies of (R)- and (S)-fluoxetine in various behavioral models.
Table 1: Antidepressant- and Anxiolytic-Like Activity
| Behavioral Test | Animal Model | Enantiomer | Dose/Concentration | Key Finding | Reference |
| Forced Swim Test | C57BL/6J female mice | (R)-fluoxetine | 10 mg/kg/day (chronic) | Superior antidepressant effect compared to (S)-fluoxetine.[1] | [1] |
| Tail Suspension Test | C57BL/6J female mice | (R)-fluoxetine | 10 mg/kg/day (chronic) | Superior antidepressant effect compared to (S)-fluoxetine.[1] | [1] |
| Elevated Plus Maze | C57BL/6J female mice | (R)-fluoxetine | 10 mg/kg/day (chronic) | Superior anxiolytic effect compared to (S)-fluoxetine.[1] | [1] |
Table 2: Cognitive Function
| Behavioral Test | Animal Model | Enantiomer | Dose/Concentration | Key Finding | Reference |
| IntelliCage Behavioral Sequencing Task | C57BL/6J female mice | (R)-fluoxetine | 10 mg/kg/day | Showed more rapid acquisition of behavioral sequencing and enhanced cognitive flexibility in reversal stages compared to (S)-fluoxetine.[1] | [1] |
Table 3: Analgesic and Other Behavioral Effects
| Behavioral Test | Animal Model | Enantiomer | ED50 (mg/kg) | Key Finding | Reference |
| Writhing Test | Mice | (R)-fluoxetine | 15.3 | (R)-fluoxetine was more potent in antagonizing writhing.[2] | [2] |
| (S)-fluoxetine | 25.7 | [2] | |||
| p-Chloroamphetamine-induced Serotonin Depletion | Mice | (S)-fluoxetine | 1.2 | (S)-fluoxetine was more potent in antagonizing serotonin depletion.[2] | [2] |
| (R)-fluoxetine | 2.1 | [2] | |||
| Palatability-Induced Ingestion (Saccharin) | Rats | (S)-fluoxetine | 4.9 | (S)-fluoxetine was more potent in reducing saccharin-induced drinking.[2] | [2] |
| (R)-fluoxetine | 6.1 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Swim Test
Objective: To assess antidepressant-like activity by measuring the duration of immobility when an animal is placed in an inescapable cylinder of water.
Protocol:
-
Apparatus: A transparent Plexiglas cylinder (25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Animals: C57BL/6J female mice are used.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test.
-
-
Drug Administration: (R)-fluoxetine (10 mg/kg/day) or (S)-fluoxetine (10 mg/kg/day) is administered chronically, typically in the drinking water, for a specified period before testing.[1]
Elevated Plus Maze
Objective: To evaluate anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: C57BL/6J female mice are used.
-
Procedure:
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
The session is video-recorded.
-
The number of entries into and the time spent in the open and closed arms are recorded.
-
-
Data Analysis: Anxiolytic effects are indicated by an increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
Drug Administration: (R)-fluoxetine (10 mg/kg/day) or (S)-fluoxetine (10 mg/kg/day) is administered chronically prior to the test.[1]
IntelliCage Behavioral Sequencing Task
Objective: To assess cognitive flexibility and learning in a socially housed environment.
Protocol:
-
Apparatus: The IntelliCage system is a fully automated home cage equipped with sensors to monitor individual animal behavior. It contains four corners, each with access to drinking water controlled by doors that can be programmed to open based on specific behavioral criteria.
-
Animals: C57BL/6J female mice are used.
-
Procedure:
-
Adaptation: Mice are habituated to the IntelliCage environment with free access to water in all corners.
-
Place Learning: A single corner is designated as the "correct" corner, where mice can receive a water reward by performing a nosepoke. The other three corners are "incorrect," and nosepokes do not result in a reward. This phase typically lasts for several days.
-
Reversal Learning: The location of the "correct" corner is changed. The ability of the mice to adapt to this change and learn the new correct location is a measure of cognitive flexibility.
-
-
Data Analysis: The number of visits and nosepokes to the correct and incorrect corners are automatically recorded for each mouse. Faster acquisition of the new correct corner in the reversal learning phase indicates greater cognitive flexibility.
-
Drug Administration: (R)-fluoxetine (10 mg/kg/day) or (S)-fluoxetine (10 mg/kg/day) is administered in the drinking water throughout the experiment.[1][3]
Writhing Test
Objective: To assess peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of an irritant.
Protocol:
-
Animals: Male albino mice are typically used.
-
Procedure:
-
Mice are pre-treated with the test compound ((R)- or (S)-fluoxetine) or vehicle via subcutaneous (sc) injection.
-
After a specified pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Immediately after the acetic acid injection, the mice are placed in an observation chamber.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
-
Data Analysis: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect. The ED50, the dose that produces a 50% reduction in writhing, is calculated.[2]
p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
Objective: To evaluate the in vivo potency of compounds in blocking the serotonin transporter (SERT) by measuring their ability to prevent PCA-induced depletion of brain serotonin.
Protocol:
-
Animals: Male rats are often used for this assay.
-
Procedure:
-
Animals are pre-treated with various doses of the test compound ((R)- or (S)-fluoxetine) or vehicle via intraperitoneal (ip) injection.
-
After a pre-treatment period, a dose of PCA known to cause significant serotonin depletion is administered.
-
At a specified time after PCA administration (e.g., 24 hours), the animals are euthanized, and their brains are collected.
-
Brain regions (e.g., whole brain, hippocampus, cortex) are dissected and analyzed for serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) content using methods like high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The ability of the fluoxetine enantiomers to antagonize the PCA-induced reduction in 5-HT and 5-HIAA levels is determined, and the ED50 is calculated.[2][4]
Palatability-Induced Ingestion
Objective: To assess the effect of compounds on reward-driven consummatory behavior.
Protocol:
-
Animals: Non-deprived male rats are used.
-
Procedure:
-
Rats are pre-treated with the test compound ((R)- or (S)-fluoxetine) or vehicle via intraperitoneal (ip) injection.
-
Following the pre-treatment period, rats are given access to a highly palatable solution, such as a saccharin (B28170) solution, for a limited time (e.g., 1 hour).
-
The volume of the palatable solution consumed is measured.
-
-
Data Analysis: A reduction in the consumption of the palatable solution compared to the vehicle-treated group indicates an effect on reward-related ingestion. The ED50 for this effect is then determined.[2]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both (R)- and (S)-fluoxetine is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, the enantiomers may exhibit differential effects on other neurotransmitter systems and downstream signaling cascades.
Caption: Primary mechanism of action for fluoxetine enantiomers.
The diagram above illustrates the fundamental mechanism shared by both enantiomers: the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This action prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission at postsynaptic 5-HT receptors. This enhanced serotonergic activity is believed to initiate downstream signaling cascades that ultimately mediate the observed behavioral effects.
Caption: General experimental workflow for behavioral studies.
This flowchart outlines the typical experimental process for comparing the behavioral effects of fluoxetine enantiomers in preclinical studies. The process begins with the selection and acclimatization of the animal model, followed by random assignment to treatment groups and drug administration. A battery of behavioral tests is then conducted, and the resulting data is collected and analyzed statistically to determine the differential effects of (R)- and (S)-fluoxetine.
References
- 1. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine enantiomers as antagonists of p-chloroamphetamine effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Fluoxetine Hydrochloride: A Guide for Researchers
This guide provides a comprehensive comparison of (R)-Fluoxetine hydrochloride with its (S)-enantiomer and the racemic mixture, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the compound's performance and characteristics.
Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), exists as a racemic mixture of (R)- and (S)-enantiomers.[1] While both enantiomers contribute to the inhibition of serotonin reuptake, they exhibit notable differences in their pharmacological, metabolic, and toxicological profiles.[1][2] This guide delves into these distinctions, presenting key experimental findings in a structured format to aid in research and development decisions.
Comparative Efficacy and Pharmacological Profile
Experimental data reveals significant differences in the biological activity of the fluoxetine enantiomers. (R)-fluoxetine has demonstrated superior effects in certain preclinical models and exhibits a distinct profile in its interaction with ion channels.
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Racemic Fluoxetine | Reference |
| Neuronal Ba2+ Current Inhibition (5 µM) | 28 ± 3% | 18 ± 2% | - | [3] |
| Cardiac Peak Ca2+ Current Block (3 µM) | 49.1 ± 2.2% | 56.3 ± 2.2% | - | [3] |
| Cardiac Peak Ca2+ Current Block (10 µM) | 84.5 ± 3.1% | 95.5 ± 0.9% | - | [3] |
| Anticonvulsant Effect (Mouse Model) | More pronounced | Less pronounced | - | [3] |
| Cognitive Enhancement (Mouse Model) | Superior effects on learning and cognitive flexibility | Less effective | - | [4] |
| Hippocampal Cell Proliferation | Increased | - | Increased | [4] |
| Serotonin Reuptake Inhibition (in vitro) | Ki = 33 nM | Ki = 21 nM | Ki = 17 nM | [5] |
These findings suggest that (R)-fluoxetine may offer a more favorable therapeutic window for certain indications, potentially with a reduced risk of cardiac side effects compared to the (S)-enantiomer.[3][6]
Pharmacokinetic and Metabolic Differences
The enantiomers of fluoxetine are metabolized differently, leading to variations in their plasma concentrations and half-lives. The primary metabolite, norfluoxetine, also exists as two enantiomers with distinct potencies.
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Norfluoxetine Metabolite | Reference |
| Metabolism | N-demethylation | N-demethylation | (R)- and (S)-norfluoxetine | [2][7] |
| Metabolic Rate | Higher clearance | Lower clearance | - | [2] |
| Active Metabolite Potency (Serotonin Reuptake Inhibition) | (R)-norfluoxetine (less potent) | (S)-norfluoxetine (~20x more potent) | - | [5][7][8] |
The differential metabolism is a critical consideration in drug development, as it can influence the overall efficacy and side-effect profile of the drug.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Chiral Separation of Fluoxetine Enantiomers by HPLC
This method allows for the quantitative analysis of the individual enantiomers of fluoxetine.
-
Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm)[6]
-
Mobile Phase: 95:5:0.1 Hexane:Ethanol:Diethylamine or 90:10:0.1 Hexane:Isopropanol:Diethylamine[6]
-
Flow Rate: 1.0 ml/min[6]
-
Detection: UV at 270 nm[6]
-
Temperature: 25°C[6]
-
Sample Preparation: 1.0 mg/ml in Ethanol[6]
-
Injection Volume: 5.0 µl[6]
Enantioselective Analysis by Capillary Zone Electrophoresis
This technique provides an alternative method for the chiral separation of fluoxetine.
-
Instrumentation: Agilent 1600 CE system with a diode array UV detector.[2]
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH = 5.0, containing 10 mM Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB).[2]
-
Separation Conditions: 15 °C, +20 kV voltage.[2]
-
Injection: Hydrodynamic injection at 50 mbar for 1 second.[2]
-
Detection: UV at 230 nm.[2]
Analysis of Fluoxetine Enantiomers in Human Plasma by LC/MS/MS
This high-throughput method is suitable for pharmacokinetic studies.
-
Sample Preparation: Liquid-liquid extraction in a 96-well plate format. Samples are extracted with ethyl acetate (B1210297) after the addition of an internal standard and ammonium (B1175870) hydroxide. The organic extract is evaporated and reconstituted in methanol.[9]
-
Chromatography Column: Vancomycin column.[9]
-
Mobile Phase: Methanol containing 0.075% (by weight) ammonium trifluoroacetate.[9]
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[9]
-
Ionization: Positive ion mode using atmospheric pressure chemical ionization (APCI).[9]
-
MRM Transitions: m/z 310 -> 44 for fluoxetine enantiomers.[9]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.
Caption: Mechanism of action of (R)-Fluoxetine as a selective serotonin reuptake inhibitor (SSRI).
Caption: Experimental workflow for the analysis of fluoxetine enantiomers in plasma by LC/MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Fluoxetine Hydrochloride: In Vitro and In Vivo Effects
(R)-Fluoxetine, one of the two enantiomers of the widely prescribed antidepressant fluoxetine (B1211875) (Prozac), has been the subject of research to delineate its specific pharmacological profile. While racemic fluoxetine is a cornerstone in the treatment of depression and other psychiatric disorders, understanding the distinct contributions of its individual stereoisomers is crucial for potential therapeutic advancements. This guide provides a comparative overview of the in vitro and in vivo effects of (R)-Fluoxetine hydrochloride, supported by experimental data and detailed methodologies.
Data Presentation
In Vitro Effects of Fluoxetine Enantiomers
The following table summarizes the in vitro binding affinities and inhibitory concentrations of (R)-Fluoxetine, (S)-Fluoxetine, and the racemic mixture.
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Racemic Fluoxetine | Reference |
| Serotonin (B10506) Transporter (SERT) Binding Affinity (Ki) | 33 nM | 21 nM | 17 nM | [1] |
| Serotonin (5-HT) Reuptake Inhibition (IC50) | 21 nM | 16 nM | Not specified | [1] |
| Neuronal Ca2+ Channel Inhibition (at 5 µM) | 28 ± 3% | 18 ± 2% | Not specified | [2] |
| Cardiac Ca2+ Channel Block (at 3 µM) | 49.1 ± 2.2% | 56.3 ± 2.2% | Not specified | [2] |
| Monoamine Oxidase B (MAO-B) Affinity (IC50) | Not specified | Not specified | 17 µM | [3] |
Note: The active metabolite of fluoxetine, norfluoxetine, also exists as two enantiomers. (S)-norfluoxetine is significantly more potent at inhibiting serotonin reuptake (IC50 of 20 nM) compared to (R)-norfluoxetine (IC50 of 268 nM)[1].
In Vivo Effects of Fluoxetine Enantiomers in Murine Models
The table below outlines the comparative in vivo effects of (R)-Fluoxetine and (S)-Fluoxetine in various behavioral and neurogenic studies in mice.
| Test/Effect | (R)-Fluoxetine | (S)-Fluoxetine | Key Findings | Reference |
| Elevated Plus Maze | Superior anxiolytic effect | Less effective | (R)-enantiomer demonstrated greater anti-anxiety properties. | [4] |
| Forced Swim Test | Superior antidepressant effect | Less effective | (R)-enantiomer showed a more potent antidepressant-like effect. | [4] |
| Tail Suspension Test | Superior antidepressant effect | Less effective | Corroborates the findings of the forced swim test. | [4] |
| Cognitive Flexibility (IntelliCage) | Rapid acquisition of behavioral sequencing and enhanced cognitive flexibility | Less effective | (R)-fluoxetine improved spatial learning and memory more consistently. | [4] |
| Hippocampal Cell Proliferation | Increased cell proliferation, particularly in the suprapyramidal blade of the dentate gyrus | Less effective | Suggests a stronger neurogenic potential for the (R)-enantiomer. | [4] |
Experimental Protocols
Serotonin Reuptake Inhibition Assay (In Vitro)
This protocol is a generalized representation based on standard synaptosomal uptake assays.
-
Synaptosome Preparation: Rat brain cortices are homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing serotonin transporters.
-
Incubation: Synaptosomes are incubated with varying concentrations of this compound, (S)-Fluoxetine, or racemic fluoxetine.
-
Radioligand Introduction: A known concentration of radiolabeled serotonin ([³H]5-HT) is added to the mixture.
-
Uptake Reaction: The mixture is incubated to allow for the uptake of [³H]5-HT into the synaptosomes.
-
Termination of Reaction: The uptake is stopped by rapid filtration through glass fiber filters, which traps the synaptosomes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated.
Whole-Cell Patch Clamp Analysis of Calcium Channels (In Vitro)
This protocol describes the general methodology for assessing the effects on neuronal and cardiac calcium channels[2].
-
Cell Preparation: Pyramidal neurons from the rat dorsal cochlear nucleus or isolated canine ventricular cardiomyocytes are used.
-
Patch Clamp Recording: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents across the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit calcium channel currents (measured as Ba²⁺ currents to avoid calcium-dependent inactivation).
-
Drug Application: (R)-Fluoxetine or (S)-Fluoxetine is applied to the cells at various concentrations.
-
Data Acquisition: The peak calcium current is measured before and after the application of the drug.
-
Analysis: The percentage of current inhibition by each enantiomer at different concentrations is determined.
Forced Swim Test (In Vivo)
This is a common behavioral test to assess antidepressant-like activity in rodents[4].
-
Animals: C57BL/6J female mice are used in the study.
-
Drug Administration: Mice are administered (R)-Fluoxetine, (S)-Fluoxetine, or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period (e.g., daily for 14-21 days).
-
Test Procedure: On the test day, each mouse is placed in a transparent cylinder filled with water (25°C) from which it cannot escape.
-
Behavioral Recording: The behavior of the mouse is recorded for a set period (e.g., 6 minutes). The duration of immobility (floating passively) is scored.
-
Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. The immobility times are compared between the different treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of (R)-Fluoxetine.
Caption: Workflow for in vivo behavioral testing.
References
- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Fluoxetine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the proper disposal of (R)-Fluoxetine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks to both personnel and the ecosystem. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Core Principles of Disposal
The primary directive for the disposal of this compound, as outlined in multiple safety data sheets (SDS), is to treat it as hazardous chemical waste.[1][2][3][4] It must be disposed of in accordance with all applicable federal, state, and local regulations.[5][6] The substance is recognized as being very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][2]
Key disposal instructions include:
-
Do Not Dispose in Drains or Household Trash: Under no circumstances should this compound be emptied into drains or disposed of with regular laboratory or municipal waste.[1][2]
-
Use an Approved Waste Disposal Plant: The substance and its container must be sent to a licensed and approved waste disposal facility.[3][4]
-
Original Containers: Whenever possible, leave the chemical in its original container. This helps in proper identification and handling by waste management professionals.
-
No Mixing: Do not mix this compound with other waste materials.
-
Contaminated Materials: Handle any containers or materials that have come into contact with this compound as you would the product itself and dispose of them accordingly.[1]
Quantitative Data Summary
At present, specific quantitative thresholds (e.g., concentration limits) dictating different disposal methods for this compound are not prominently available in standard safety and disposal literature. The guiding principle is to treat any amount as hazardous waste.
| Parameter | Guideline | Source |
| Disposal Route | Approved hazardous waste disposal plant | [3][4] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects | [1][2] |
| Container Disposal | Handle as the product itself | [1] |
Accidental Release and Spill Cleanup
In the event of a spill, the area should be evacuated, and appropriate personal protective equipment (PPE) must be worn, including respiratory protection.[2][3] The spilled material should be collected mechanically, avoiding dust formation, and placed in a suitable, labeled container for disposal.[1][4] The affected area should then be ventilated.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Deactivation and Alternative Disposal Methods
While the standard and required method of disposal is through a certified hazardous waste facility, there is research into methods for deactivating pharmaceuticals. One such method involves the use of activated carbon, which adsorbs the drug, rendering it less bioavailable.[7][8] Commercially available drug deactivation pouches often utilize this technology for household medicine disposal.[7][8] However, for laboratory-grade chemicals, these consumer-focused products are not a substitute for professional hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) recommends that for collected household pharmaceuticals, high-temperature incineration at a permitted hazardous waste combustor is the appropriate disposal method.[9]
Researchers and laboratory managers should always prioritize established, compliant disposal methods and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. chemos.de [chemos.de]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. paipharma.com [paipharma.com]
- 6. sciegenpharm.com [sciegenpharm.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. uvmcora.org [uvmcora.org]
- 9. sfenvironment.org [sfenvironment.org]
Essential Safety and Operational Guide for Handling (R)-Fluoxetine Hydrochloride
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (R)-Fluoxetine hydrochloride in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or goggles | Goggles or a face shield are recommended if there is a splash potential or during dusty operations.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Impermeable body covering/Laboratory coat | To minimize skin contact.[4] | |
| Respiratory Protection | Dust respirator or appropriate respirator | Use in a well-ventilated area.[5] If handling large quantities or in situations where dust may be generated, a NIOSH-approved respirator is recommended. |
Operational Procedures for Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling the Compound :
-
In Case of a Spill :
-
Minor Spills : For small spills, use dry clean-up procedures and avoid generating dust.[5] You can dampen the material with water to prevent dusting before sweeping.[5] Collect the material into a suitable, labeled container for disposal.[5]
-
Major Spills : For larger spills, evacuate the area and alert emergency responders.[5] Wear full protective clothing and a breathing apparatus.[5] Prevent the spillage from entering drains or water courses.[5]
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, call a physician.[1] |
| Ingestion | If swallowed, call a poison control center or doctor immediately.[4] Rinse mouth with water. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused compounds and contaminated lab supplies (e.g., gloves, wipes), should be collected in a designated, properly labeled, and sealed container.[5]
-
Disposal Method : Dispose of the contents and container to an approved waste disposal plant.[1][3] Do not allow the material to enter drains or water systems.[5] It is very toxic to aquatic life with long-lasting effects.[2][3]
-
Regulatory Compliance : Disposal must be in accordance with all applicable federal, state, and local regulations.[7] It is postulated that direct disposal from facilities handling larger quantities, such as pharmacies, can lead to significant environmental concentrations.[8][9]
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.lilly.com [ehs.lilly.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. paipharma.com [paipharma.com]
- 8. New Framework To Diagnose the Direct Disposal of Prescribed Drugs in Wastewater - A Case Study of the Antidepressant Fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
